JX401
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-methoxy-4-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S/c1-24-20-15-18(25-2)8-9-19(20)21(23)22-12-10-17(11-13-22)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGLGPKQUFSRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360557 | |
| Record name | (2-methoxy-4-(methylthio)phenyl)(4-(phenylmethyl)-1-piperidinyl)-Methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349087-34-9 | |
| Record name | JX-401 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349087349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-methoxy-4-(methylthio)phenyl)(4-(phenylmethyl)-1-piperidinyl)-Methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JX401 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JX-401 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBU7UTV30Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JX401: A Technical Guide to the Discovery and Development of a Novel p38α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JX401 is a potent and selective, reversible inhibitor of the p38α mitogen-activated protein kinase (MAPK). Identified through an innovative yeast-based screening platform, this small molecule, characterized by a 4-benzylpiperidine motif, has demonstrated significant potential in preclinical studies. This technical guide provides a comprehensive overview of the discovery, development, and methodologies associated with this compound, offering valuable insights for researchers in the field of inflammation and signal transduction.
Introduction
The p38α MAPK is a critical serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38α signaling pathway is implicated in a variety of inflammatory diseases, making it a key therapeutic target. This compound emerged from a novel in vivo high-throughput screening system utilizing yeast cells, a method designed to identify compounds that are not only effective but also possess favorable drug-like properties such as membrane permeability and low cytotoxicity.[1]
Discovery of this compound
This compound was identified from a library of 40,000 small molecules.[1] The screening process was based on the growth-retardant effect of human p38α expression in yeast. Compounds that could rescue this growth inhibition were selected as potential p38α inhibitors.[1] This innovative approach led to the identification of two compounds with a shared 4-benzylpiperidine structural motif, one of which was this compound.[1]
Experimental Protocol: Yeast-Based High-Throughput Screening
Yeast Strain and Plasmids:
-
Saccharomyces cerevisiae strain W303-1A was used.
-
A galactose-inducible expression vector was used to express human p38α.
Screening Procedure:
-
Yeast cells transformed with the p38α expression plasmid were grown in 96-well plates in a synthetic medium lacking uracil and containing galactose to induce p38α expression.
-
A library of 40,000 small molecules was added to the wells at a final concentration of 10 µM.
-
Cell growth was monitored by measuring the optical density at 600 nm (OD600) over 24-48 hours.
-
Compounds that promoted a significant increase in cell growth compared to DMSO controls were selected for further analysis.
Biochemical and Cellular Activity
This compound has been shown to be a potent and selective inhibitor of p38α. In vitro kinase assays have demonstrated its high affinity for the target, and cellular assays have confirmed its activity in a biological context.
In Vitro Kinase Inhibition
This compound is a potent, reversible inhibitor of the p38α isoform of MAP kinase with an IC50 of 32 nM.[2] It does not inhibit the p38γ isoform.[2]
| Kinase | IC50 (nM) |
| p38α | 32 |
| p38γ | >10,000 |
Table 1: In Vitro Kinase Inhibition Profile of this compound
Cellular Activity
In mammalian cells, this compound effectively blocks the differentiation of myoblasts into myotubes, a process known to be dependent on p38α activity.[2]
Experimental Protocols
In Vitro Kinase Assay:
-
Enzyme: Recombinant human p38α.
-
Substrate: Activating transcription factor 2 (ATF2).
-
Reaction: The kinase reaction was carried out in a buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 100 µM ATP (with [γ-33P]ATP).
-
Detection: Phosphorylated ATF2 was detected by autoradiography after separation by SDS-PAGE.
-
IC50 Determination: Assays were performed with a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50).
Myoblast Differentiation Assay:
-
Cell Line: C2C12 mouse myoblasts.
-
Procedure: Cells were cultured in a differentiation medium (DMEM with 2% horse serum) in the presence of varying concentrations of this compound or DMSO.
-
Analysis: After 3-4 days, cells were fixed and stained for myosin heavy chain, a marker of myotube formation. The extent of differentiation was quantified by microscopy.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the p38α signaling pathway and the experimental workflow for the discovery of this compound.
Caption: p38α Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the discovery of this compound.
Conclusion
This compound represents a promising p38α inhibitor discovered through a novel and efficient yeast-based screening method. Its demonstrated potency and cellular activity make it a valuable tool for further investigation into the roles of p38α in various disease states and a potential starting point for the development of new anti-inflammatory therapeutics. This guide provides a foundational understanding of this compound for researchers and drug development professionals, encouraging further exploration of its therapeutic potential.
References
- 1. This compound, A p38alpha inhibitor containing a 4-benzylpiperidine motif, identified via a novel screening system in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to JX401: A Potent and Selective p38α MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JX401 is a potent, selective, and reversible inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling pathways that respond to inflammatory cytokines and environmental stress. Identified through an innovative yeast-based screening platform, this compound exhibits high selectivity for the p38α isoform over other p38 isoforms, making it a valuable tool for investigating the specific roles of p38α in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and its mechanism of action within the p38 MAPK signaling cascade.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name [2-methoxy-4-(methylthio)phenyl][4-(phenylmethyl)-1-piperidinyl]-methanone, is a novel compound featuring a 4-benzylpiperidine motif.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | [2-methoxy-4-(methylthio)phenyl][4-(phenylmethyl)-1-piperidinyl]-methanone | [3] |
| Molecular Formula | C₂₁H₂₅NO₂S | [4][5][6] |
| Molecular Weight | 355.5 g/mol | [3] |
| CAS Number | 349087-34-9 | [4][5] |
| Purity | ≥95% | [6] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in DMSO (up to 75 mM) and ethanol (up to 50 mM). | [5] |
Biological Activity and Mechanism of Action
This compound is a highly potent and selective inhibitor of the p38α MAPK isoform.[4][5][7] The primary mechanism of action is the reversible inhibition of the kinase activity of p38α, thereby blocking the downstream signaling cascade.
In Vitro Kinase Inhibition
This compound demonstrates significant inhibitory activity against p38α with a reported half-maximal inhibitory concentration (IC₅₀) of 32 nM.[3][4][7] Notably, it shows high selectivity for the α isoform, with no significant inhibition of the p38γ isoform at concentrations up to 10 µM.[3][5][7]
| Target | IC₅₀ | Reference |
| p38α | 32 nM | [3][4][7] |
| p38γ | > 10 µM | [3][5][7] |
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to a variety of external stimuli, including inflammatory cytokines and environmental stress. The pathway culminates in the activation of transcription factors that regulate the expression of genes involved in inflammation, cell differentiation, and apoptosis. This compound, by inhibiting p38α, effectively blocks this signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, A p38alpha inhibitor containing a 4-benzylpiperidine motif, identified via a novel screening system in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. tribioscience.com [tribioscience.com]
- 5. JX 401 (CAS 349087-34-9): R&D Systems [rndsystems.com]
- 6. scbt.com [scbt.com]
- 7. JX 401 | CAS 349087-34-9 | this compound | Tocris Bioscience [tocris.com]
In Vivo Screening of JX401 in Yeast Models: A Technical Guide
This technical guide provides an in-depth overview of the in vivo screening and identification of JX401, a selective p38α inhibitor, utilizing a novel yeast-based screening system. This document is intended for researchers, scientists, and drug development professionals interested in the application of yeast models for high-throughput screening of small molecule inhibitors.
Introduction
In vivo screening of potential drug compounds offers significant advantages over in vitro methods by providing insights into a molecule's ability to cross biological membranes, its cellular toxicity, and its target specificity within a living organism.[1] However, traditional animal or mammalian cell-based in vivo screens can be costly, time-consuming, and labor-intensive.[1] The budding yeast, Saccharomyces cerevisiae, presents a powerful and efficient alternative for high-throughput screening (HTS) of small molecules.[2][3] Its genetic tractability, rapid growth, and the conservation of many essential cellular pathways with humans make it an ideal model organism for drug discovery.[3][4]
This compound was identified as a potent and selective inhibitor of the human mitogen-activated protein kinase (MAPK) p38α through a yeast-based HTS.[1][5] The p38α kinase is a key regulator of inflammatory responses, and its hyperactivity is implicated in various diseases.[1][5] This guide details the experimental framework, from the principles of the yeast-based assay to the characterization of this compound.
Principle of the Yeast-Based Screening Assay
The screening method for this compound is based on a growth-rescue phenotype in yeast. The expression of human p38α in S. cerevisiae is toxic and leads to severe growth retardation.[1][5] This toxicity provides a clear and measurable phenotype for a high-throughput screen. Small molecules that can inhibit the activity of p38α will alleviate this toxicity and restore normal yeast growth. Therefore, the primary goal of the screen was to identify compounds from a chemical library that could rescue the growth of yeast expressing human p38α.
The workflow for the in vivo screening of this compound in a yeast model can be visualized as follows:
Experimental Protocols
Yeast Strain and Plasmids
-
Yeast Strain: Saccharomyces cerevisiae.
-
Plasmids: A yeast expression vector was used to express human p38α. A control vector (empty vector) was used for comparison.
High-Throughput Screening
-
Library Preparation: A library of 40,000 randomly selected small molecules was used for the screen.[1][5]
-
Yeast Culture Preparation: Yeast cultures harboring the p38α-expressing vector or an empty vector were prepared.
-
Plating: The screening was conducted in 96-well plates.[6]
-
Control wells containing p38α-expressing yeast with DMSO (vehicle control).
-
Control wells with yeast harboring the empty vector with DMSO.
-
Test wells containing p38α-expressing yeast and a single compound from the library at a concentration of 10 µM.[6]
-
-
Incubation: Plates were incubated at 30°C.[6]
-
Growth Measurement: The optical density at 600 nm (OD600) of each well was measured at time 0 and after 35 to 45 hours of incubation to determine yeast growth.[6]
-
Hit Identification: Compounds that showed a significant rescue of the growth of p38α-expressing cells were selected as primary hits.[6]
Hit Confirmation and Dose-Response Analysis
-
Retesting: Primary hits were retested to confirm their growth-rescuing ability.[6]
-
Dose-Response Curves: Confirmed hits were then tested at various concentrations to determine their potency. Growth curves of yeast cultures were generated in the presence of different concentrations of the compounds.[6]
Data Presentation
The screening and subsequent analysis of this compound generated quantitative data that demonstrated its efficacy in the yeast model.
Table 1: High-Throughput Screening Summary
| Parameter | Value | Reference |
| Number of Compounds Screened | 40,000 | [1][5] |
| Screening Concentration | 10 µM | [6] |
| Primary Hits | Not specified | |
| Confirmed Hits | 2 (including this compound) | [1] |
Table 2: Dose-Response of this compound on Yeast Growth Rescue
| This compound Concentration | Effect on Growth of p38α-expressing Yeast | Reference |
| 1 µM | Growth rescue observed | [6] |
| Up to 100 µM | Increased effectiveness with increasing concentration | [6] |
| 200 µM | No further improvement in growth, no toxicity observed | [6] |
Table 3: Specificity of this compound in Yeast
| Yeast Strain | This compound (10 µM) | Effect on Growth | Reference |
| Wild-type (not expressing p38α) | Present | No effect | [6] |
| Expressing p38α and Ptc1 | Present | No effect | [6] |
This compound and the p38α Signaling Pathway
This compound functions by inhibiting the kinase activity of p38α. The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, such as inflammation, UV radiation, and osmotic shock. In the context of the yeast screen, the overexpression of active human p38α likely interferes with endogenous yeast signaling pathways, leading to growth arrest. This compound's ability to inhibit p38α blocks this interference, allowing for the resumption of normal cell growth.
The simplified p38α signaling pathway targeted by this compound is depicted below:
Downstream Validation
Following its successful identification in the yeast screen, this compound was further characterized through in vitro and mammalian cell-based assays. These experiments confirmed that this compound is an efficient and selective inhibitor of p38α.[1] Notably, this compound was also found to be active in mammalian cells, where it could reversibly inhibit myoblast differentiation, a process known to be regulated by p38α.[1]
Conclusion
The discovery of this compound through a yeast-based in vivo screen highlights the power of this approach for identifying novel, cell-permeable, and non-toxic small molecule inhibitors.[1] This method provides a rapid and cost-effective platform for the initial stages of drug discovery, which can then be followed by more traditional validation in mammalian systems.[1][5] The success of this screen demonstrates the utility of S. cerevisiae as a surrogate host for studying the effects of small molecules on human proteins and pathways.
References
- 1. This compound, A p38alpha inhibitor containing a 4-benzylpiperidine motif, identified via a novel screening system in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A survey of yeast genomic assays for drug and target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A yeast-based assay identifies drugs active against human mitochondrial disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From the baker to the bedside: yeast models of Parkinson’s disease [microbialcell.com]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
JX401: A Technical Primer on its Role as an Inhibitor of Myoblast Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
JX401 is a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK), a key signaling molecule implicated in a multitude of cellular processes, including skeletal muscle development and regeneration. This technical guide synthesizes the available scientific literature to detail the role of this compound in the inhibition of myoblast differentiation. By targeting p38α, this compound has been shown to reversibly arrest the myogenic program, preventing the fusion of myoblasts into multinucleated myotubes. This document provides an in-depth overview of the underlying signaling pathways, compiles available quantitative data, and outlines relevant experimental methodologies to facilitate further research and development in the fields of muscle biology and therapeutics.
Introduction
Myoblast differentiation is a tightly regulated process essential for muscle formation (myogenesis) during embryonic development and for muscle repair and regeneration in adults. This complex process involves the exit of myoblasts from the cell cycle, followed by the expression of muscle-specific genes and the fusion of these cells to form multinucleated myotubes, the precursors to mature muscle fibers. A number of signaling pathways are known to govern myogenesis, with the p38 MAPK pathway playing a pivotal role. The α-isoform of p38 (p38α) is particularly crucial for the activation of transcription factors that drive the expression of myogenic regulatory factors (MRFs) such as myogenin and MyoD.
This compound has been identified as a potent and selective inhibitor of p38α.[1][2] Its ability to cross biological membranes and function in mammalian cells makes it a valuable tool for studying the intricacies of p38α signaling in various biological contexts, including myoblast differentiation.[1][2] The reversible nature of its inhibitory effect on myogenesis further highlights its potential as a research tool and a starting point for the development of therapeutics aimed at modulating muscle cell fate.[1][2]
Core Mechanism of Action: Inhibition of the p38α MAPK Pathway
The primary mechanism by which this compound inhibits myoblast differentiation is through its targeted inhibition of p38α kinase activity. The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stresses and cues, leading to a variety of cellular responses, including differentiation.
The p38 MAPK Signaling Cascade in Myogenesis
The canonical p38 MAPK pathway leading to myoblast differentiation is initiated by upstream kinases that phosphorylate and activate p38α. Activated p38α, in turn, phosphorylates and activates downstream transcription factors, most notably myocyte enhancer factor 2 (MEF2) and members of the MyoD family. This phosphorylation enhances their transcriptional activity, leading to the expression of key myogenic genes, including myogenin, which is essential for terminal differentiation.
This compound's Point of Intervention
This compound, as a selective p38α inhibitor, directly binds to the kinase and prevents its phosphorylation of downstream targets. This blockade effectively halts the signaling cascade required for the transcriptional activation of myogenic genes. As a result, myoblasts treated with this compound fail to upregulate essential differentiation markers and do not proceed to fuse into myotubes.
Quantitative Data on this compound's Inhibitory Activity
The available dose-response data pertains to the rescue of growth in a yeast model where human p38α expression is toxic. In this system, this compound demonstrated a clear dose-dependent effect.
Table 1: Dose-Response of this compound in a Yeast-Based p38α Inhibition Assay
| This compound Concentration | Effect on Yeast Growth Rescue |
| 1 µM | Growth rescue observed |
| 10 µM | Increased growth rescue |
| 100 µM | Further increased growth rescue |
| 200 µM | No toxicity observed |
Data summarized from the description in the primary literature.[1][2]
It is important to note that these concentrations in a yeast system may not directly translate to the effective concentrations for inhibiting myoblast differentiation in mammalian cell culture. Further studies are required to establish a precise dose-response curve and IC50 value for this compound in a myogenic context.
Experimental Protocols
Detailed experimental protocols for the specific myoblast differentiation assays used to characterize this compound are not available in the public literature. However, a general protocol for assessing the effect of a compound on myoblast differentiation is provided below. This can be adapted for use with this compound.
General Protocol for Myoblast Differentiation Inhibition Assay
This protocol outlines the key steps for culturing myoblasts, inducing differentiation, and assessing the inhibitory effects of a test compound like this compound.
4.1.1. Materials
-
Myoblast cell line (e.g., C2C12)
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and antibiotics.
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation and permeabilization buffers
-
Primary antibodies (e.g., anti-Myosin Heavy Chain, anti-Myogenin)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Protein lysis buffer and reagents for Western blotting
4.1.2. Procedure
-
Cell Seeding: Plate myoblasts in GM in multi-well plates at a density that will allow them to reach approximately 80% confluency within 24-48 hours.
-
Induction of Differentiation: Once cells reach the desired confluency, aspirate the GM and wash the cells once with PBS. Replace the GM with DM.
-
Treatment: Add this compound to the DM at a range of concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Culture the cells in the differentiation medium with this compound for 24 to 72 hours, depending on the desired endpoint.
-
Assessment of Differentiation:
-
Morphological Analysis: Observe the cells under a phase-contrast microscope to assess myotube formation (cell elongation and fusion).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS).
-
Incubate with primary antibodies against myogenic markers.
-
Incubate with appropriate fluorescently labeled secondary antibodies and DAPI.
-
Visualize and quantify the stained cells using fluorescence microscopy. The fusion index (number of nuclei in myotubes / total number of nuclei) can be calculated.
-
-
Western Blotting:
-
Lyse the cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against myogenic regulatory factors.
-
Detect the proteins using an appropriate secondary antibody and chemiluminescence.
-
-
Conclusion and Future Directions
This compound is a valuable chemical probe for elucidating the role of p38α in myoblast differentiation. Its ability to reversibly inhibit this process underscores the critical and continuous requirement of p38α activity for myogenesis. While the foundational research has established its mechanism of action, there is a clear need for further studies to quantify its effects in mammalian myoblasts. Future research should focus on determining the IC50 of this compound for the inhibition of myotube formation and its impact on the expression levels of key myogenic proteins at various concentrations. Such data will be invaluable for researchers utilizing this compound and for the potential development of p38α inhibitors as therapeutic agents for conditions where modulation of muscle regeneration is desired.
References
Methodological & Application
JX401: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JX401, a selective p38α mitogen-activated protein kinase (MAPK) inhibitor, in a variety of cell culture experiments. Detailed protocols for assessing cell viability, apoptosis, and target engagement are provided to facilitate your research and drug discovery efforts.
Introduction
This compound is a potent and selective inhibitor of p38α MAPK, a key enzyme in the cellular response to inflammatory cytokines and environmental stress.[1][2] The p38 MAPK signaling cascade plays a crucial role in regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2][3][4] Dysregulation of this pathway has been implicated in various diseases, making it a significant target for therapeutic intervention. This compound, identified through a yeast-based screening system, has demonstrated efficacy in mammalian cells, offering a valuable tool for investigating the physiological and pathological roles of the p38α MAPK pathway.[1][2]
Mechanism of Action
This compound exerts its effects by specifically inhibiting the kinase activity of p38α MAPK. This prevents the phosphorylation of downstream substrates, thereby modulating the cellular response to stress and inflammatory signals.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a multi-tiered kinase cascade. It is typically initiated by cellular stresses and inflammatory cytokines, which activate upstream MAPK kinase kinases (MAPKKKs). These MAPKKKs then phosphorylate and activate MAPK kinases (MKKs), specifically MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates a variety of downstream targets, including transcription factors (e.g., ATF2, MEF2C) and other protein kinases (e.g., MAPKAPK2), leading to a coordinated cellular response.[3][4][5]
Experimental Protocols
The following are detailed protocols for common cell culture experiments using this compound. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
General Guidelines for this compound Preparation and Use
-
Reconstitution: Reconstitute lyophilized this compound in sterile DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Concentrations: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. Based on initial studies in yeast, concentrations ranging from 1 µM to 100 µM have been shown to be effective.[6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
-
Vehicle Control: Always include a vehicle control (DMSO) in your experiments at the same final concentration as used for this compound treatment.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| This compound Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| 0 (Vehicle) | 100 | ||||
| 1 | |||||
| 5 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| 100 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[7][8]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
JX401 Experimental Protocol for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
JX401 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in processes such as inflammation, cell differentiation, cell cycle, and apoptosis.[4] this compound has demonstrated efficacy in in vitro models, notably in the reversible inhibition of myoblast differentiation.[4] This document provides detailed protocols for key in vitro experiments to characterize the activity of this compound, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflows.
Data Summary
This compound Inhibition of p38α Kinase Activity
The inhibitory activity of this compound on p38α kinase can be quantified by determining the half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | p38α MAPK | 32 | Biochemical Kinase Assay |
Table 1: In vitro inhibitory activity of this compound against p38α kinase. The IC50 value represents the concentration of this compound required to inhibit 50% of the p38α kinase activity.[1][2][3]
Illustrative Dose-Dependent Inhibition of Myoblast Differentiation by this compound
The following table provides representative data on the effect of this compound on myoblast differentiation, as measured by the fusion index. The fusion index is a quantitative measure of myotube formation.
| This compound Concentration (µM) | Fusion Index (%) |
| 0 (Vehicle Control) | 85 |
| 0.1 | 65 |
| 1 | 30 |
| 10 | 5 |
Table 2: Representative data demonstrating the dose-dependent inhibition of myoblast fusion by this compound. The fusion index is calculated as the percentage of nuclei within myotubes (cells with ≥ 2 nuclei) relative to the total number of nuclei.
Experimental Protocols
p38α Kinase Inhibition Assay
This protocol is adapted from standard biochemical kinase assays and can be used to determine the IC50 of this compound for p38α.
Workflow for p38α Kinase Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound on p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
Kinase substrate (e.g., ATF2)
-
This compound
-
ATP
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35, 1 mM DTT)
-
96-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or [γ-33P]ATP)
-
Plate reader (luminescence or scintillation counter)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, this compound dilutions, and the p38α substrate.
-
Enzyme Addition: Add the recombinant p38α kinase to each well to initiate the pre-incubation.
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Detection:
-
For ADP-Glo™ Assay: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
For Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-33P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Myoblast Differentiation Assay
This protocol describes how to assess the effect of this compound on the differentiation of myoblasts into myotubes.
Workflow for Myoblast Differentiation Assay
Caption: Workflow for evaluating the effect of this compound on myoblast differentiation.
Materials:
-
Myoblast cell line (e.g., C2C12)
-
Growth Medium (e.g., DMEM with 10% fetal bovine serum)
-
Differentiation Medium (e.g., DMEM with 2% horse serum)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against Myosin Heavy Chain (MHC)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed myoblasts in a multi-well plate at a density that will allow them to reach 80-90% confluence within 24-48 hours.
-
Induction of Differentiation: Once the cells reach the desired confluence, replace the growth medium with differentiation medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells in the differentiation medium for 3-5 days, replacing the medium daily.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with 5% goat serum.
-
Incubate with a primary antibody against MHC.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Acquire images of the stained cells using a fluorescence microscope.
-
Quantify the extent of differentiation by calculating the fusion index: (Number of nuclei in myotubes / Total number of nuclei) x 100. A myotube is defined as a cell containing two or more nuclei.
-
Signaling Pathway
p38 MAPK Signaling Pathway and Inhibition by this compound
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound on p38α.
References
- 1. Genetic analysis of p38 MAP kinases in myogenesis: fundamental role of p38α in abrogating myoblast proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of p38 inhibitor on the proliferation of chicken muscle stem cells and differentiation into muscle and fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets [insight.jci.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for JX401 in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JX401, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK), in mammalian cell culture experiments. The provided protocols offer detailed methodologies for assessing the efficacy and cellular effects of this compound.
Introduction to this compound
This compound is a cell-permeable small molecule inhibitor that specifically targets the p38α MAPK isoform, a key regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] With an in vitro IC50 of 32 nM for p38α, this compound serves as a valuable tool for investigating the physiological and pathological roles of the p38 MAPK signaling pathway.[2] It has been shown to be non-toxic in yeast at concentrations up to 200 µM and is effective in mammalian cells, where it can reversibly inhibit processes such as myoblast differentiation.[1][2]
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and provide recommended starting concentrations for various applications based on available literature and data from similar p38 inhibitors. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line and experimental conditions.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Source |
| IC50 (p38α kinase assay) | 32 nM | [2] |
| Effective Concentration (Yeast Growth Rescue) | 1 - 100 µM | [2] |
| Non-toxic Concentration (Yeast) | Up to 200 µM | [2] |
Table 2: Recommended Starting Concentrations for this compound in Mammalian Cell Culture
| Application | Cell Type | Recommended Starting Concentration Range | Notes |
| Inhibition of p38α Phosphorylation | Various | 0.1 - 10 µM | Perform a dose-response and time-course experiment. |
| Inhibition of Cytokine Production (e.g., TNF-α, IL-6) | Macrophages (e.g., RAW 264.7), PBMCs | 1 - 25 µM | Pre-incubate with this compound before stimulation with LPS or other inflammatory agents. |
| Induction of Apoptosis in Cancer Cells | Various Cancer Cell Lines | 5 - 50 µM | The effect may be cell-type dependent and require longer incubation times (24-72 hours). |
| Inhibition of Myoblast Differentiation | C2C12 | 1 - 20 µM | Monitor myogenic markers like MyoD and MyoG. |
Signaling Pathway
This compound inhibits the p38α MAPK signaling pathway. This pathway is a three-tiered cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAPK itself. Upon activation by cellular stressors or inflammatory cytokines, p38α phosphorylates downstream substrates, including other kinases (like MK2 and MSK1/2) and transcription factors (such as ATF2 and STAT1), leading to a variety of cellular responses.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell proliferation and to establish a non-toxic working concentration range.
Experimental Workflow:
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for Phospho-p38 MAPK
This protocol is used to directly assess the inhibitory effect of this compound on p38α activation by measuring the levels of phosphorylated p38 MAPK.
Experimental Workflow:
Materials:
-
Mammalian cells of interest
-
This compound
-
Stimulant for p38 activation (e.g., Anisomycin, LPS, UV radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a p38 activator for a short period (e.g., Anisomycin for 30 minutes). Include unstimulated and vehicle-treated controls.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-p38 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK for loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to determine if this compound induces apoptosis in your cells of interest, particularly in cancer cell lines.
Experimental Workflow:
Materials:
-
Mammalian cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with desired concentrations of this compound for 24-72 hours. Include positive and negative controls.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
By following these application notes and protocols, researchers can effectively utilize this compound to investigate the intricate roles of the p38α MAPK signaling pathway in various cellular processes. Remember to always optimize conditions for your specific experimental setup.
References
JX401: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of JX401, a potent and selective p38α mitogen-activated protein kinase (MAPK) inhibitor.
Introduction
This compound is a cell-permeable, reversible, and potent inhibitor of p38α MAPK, with a reported IC50 of 32 nM.[1] It has demonstrated efficacy in cellular models, impacting processes such as myoblast differentiation and cytokine expression. Understanding its solubility and having access to robust experimental protocols are crucial for its effective application in research and drug development.
Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in various common laboratory solvents.
| Solvent | Concentration | Notes |
| DMSO | Up to 75 mM[2] | It is recommended to first dissolve this compound in DMSO to create a concentrated stock solution. |
| Up to 25 mg/mL[1] | Solutions in DMSO can be stored at -20°C for up to 3 months.[1] | |
| Ethanol | Up to 50 mM[2] | |
| Up to 20 mg/mL[1] | Solutions in ethanol can be stored at -20°C for up to 3 months.[1] | |
| DMF | 20 mg/mL | |
| DMF:PBS (pH 7.2) (1:5) | 0.1 mg/mL | This information is useful for preparing aqueous working solutions. |
Tip for Enhancing Solubility: To increase the solubility of this compound, it is recommended to gently heat the solution to 37°C and utilize an ultrasonic bath.
Signaling Pathway
This compound specifically targets and inhibits the p38α isoform of the MAPK family. The p38 MAPK signaling pathway is a crucial mediator of cellular responses to a variety of extracellular stimuli, including stress and inflammatory cytokines. Its activation triggers a cascade of downstream signaling events that regulate inflammation, cell differentiation, apoptosis, and cell cycle.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound.
Preparation of this compound Stock and Working Solutions
This workflow outlines the steps for preparing this compound solutions for in vitro experiments.
Protocol:
-
Stock Solution (10 mM):
-
Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 355.5 g/mol .
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, dissolve 3.555 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.[1]
-
-
Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of culture medium.
-
Mix well by gentle pipetting before adding to the cells.
-
In Vitro p38α Kinase Assay
This protocol is designed to determine the inhibitory activity of this compound on p38α kinase.
Materials:
-
Recombinant active p38α kinase
-
Kinase buffer
-
ATP
-
p38α substrate (e.g., ATF2)
-
This compound
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Protocol:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add the this compound dilutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant p38α kinase to each well (except the no-enzyme control).
-
Add the p38α substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of p38 Phosphorylation
This protocol allows for the assessment of this compound's ability to inhibit p38α phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., Anisomycin, TNF-α)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Seed cells in a culture plate and allow them to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with a known p38 activator (e.g., 10 µM Anisomycin for 30 minutes) to induce p38 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal loading.
-
Myoblast Differentiation Assay
This protocol assesses the effect of this compound on the differentiation of myoblasts into myotubes, a process known to be regulated by p38 MAPK.
Materials:
-
C2C12 myoblasts
-
Growth medium (DMEM with 10% fetal bovine serum)
-
Differentiation medium (DMEM with 2% horse serum)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against a muscle-specific protein (e.g., Myosin Heavy Chain, MyoD)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Microscope for imaging
Protocol:
-
Seed C2C12 myoblasts on culture plates and grow them to confluence in growth medium.
-
Induce differentiation by switching to differentiation medium.
-
Treat the cells with different concentrations of this compound (or vehicle control) in the differentiation medium.
-
Replenish the medium with fresh differentiation medium and this compound every 24 hours.
-
After 3-5 days of differentiation, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with a primary antibody against a marker of myotube formation.
-
Wash and incubate with a fluorescently labeled secondary antibody and DAPI.
-
Visualize and quantify myotube formation using fluorescence microscopy. The fusion index (number of nuclei in myotubes / total number of nuclei) can be calculated.
IL-8 Expression Assay
This protocol is designed to evaluate the effect of this compound on the expression of the pro-inflammatory cytokine IL-8.
Materials:
-
Human monocytic cell line (e.g., THP-1) or human lung epithelial cells (e.g., A549)
-
Cell culture medium
-
This compound
-
Stimulant (e.g., Lipopolysaccharide (LPS) or TNF-α)
-
RNA isolation kit
-
qRT-PCR reagents and primers for IL-8 and a housekeeping gene
-
ELISA kit for human IL-8
Protocol:
-
Cell Treatment:
-
Seed cells in a culture plate and allow them to grow.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with an appropriate inducer of IL-8 expression (e.g., 1 µg/mL LPS for THP-1 cells or 10 ng/mL TNF-α for A549 cells) for a specified time (e.g., 4-24 hours).
-
-
qRT-PCR for IL-8 mRNA Expression:
-
Harvest the cells and isolate total RNA using a commercial kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR using primers specific for IL-8 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative expression of IL-8 mRNA.
-
-
ELISA for IL-8 Protein Secretion:
-
Collect the cell culture supernatant after the treatment period.
-
Centrifuge the supernatant to remove any cell debris.
-
Measure the concentration of secreted IL-8 in the supernatant using a human IL-8 ELISA kit according to the manufacturer's instructions.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. It is recommended to consult relevant literature and perform preliminary experiments to establish optimal parameters. This compound is for research use only and not for human or veterinary use.
References
Application Notes and Protocols for JX401, a Selective p38α Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of JX401, a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
The p38 MAP kinases are a family of serine/threonine kinases that are critical mediators of cellular responses to inflammatory cytokines and environmental stress.[1] Among the four isoforms (α, β, γ, and δ), p38α is the most extensively studied and plays a pivotal role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] Dysregulation of the p38α signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it a key therapeutic target.[1]
This compound is a small molecule inhibitor containing a 4-benzylpiperidine motif, identified through a novel yeast-based screening system. It has been shown to be a potent and selective inhibitor of p38α.[2] These characteristics make this compound a valuable tool for investigating the physiological and pathological roles of the p38α signaling pathway.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (nM) | Assay Conditions | Reference |
| p38α MAPK | 32 | In vitro kinase assay | [2] |
| p38γ MAPK | >10,000 | In vitro kinase assay | [2] |
Note: A comprehensive kinase selectivity profile for this compound against a broader panel of kinases is not publicly available. Researchers are advised to perform their own selectivity profiling for their specific research context.
Signaling Pathway
The p38α MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation.
Experimental Protocols
In Vitro p38α Kinase Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against p38α kinase.
Workflow:
Materials:
-
Recombinant active p38α kinase
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATF2 (1-109) as a substrate
-
This compound (dissolved in DMSO)
-
[γ-32P]ATP
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or autoradiography film
Protocol:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microcentrifuge tube, combine recombinant p38α with the desired concentration of this compound or vehicle (DMSO).
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate (ATF2) and [γ-32P]ATP.
-
Incubate the reaction mixture for 30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes and separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
Quantify the band corresponding to phosphorylated ATF2 and calculate the IC50 value for this compound.
Western Blot Analysis of Downstream p38α Targets
This protocol allows for the assessment of this compound's effect on the phosphorylation of downstream targets of p38α, such as MAPKAPK2, in a cellular context.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blot apparatus and reagents
-
Primary antibodies: anti-phospho-MAPKAPK2 (Thr334), anti-MAPKAPK2, anti-phospho-p38, anti-p38, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the effect of this compound on protein phosphorylation.
Cytokine Production Assay (ELISA)
This protocol measures the inhibitory effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated cells.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells)
-
Cell culture medium and supplements
-
LPS
-
This compound
-
Commercially available ELISA kits for TNF-α and IL-6
Protocol:
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Myoblast Differentiation Assay
This cell-based assay assesses the functional effect of this compound on a p38α-dependent biological process.[2]
Materials:
-
C2C12 myoblasts
-
Growth medium (DMEM with 10% fetal bovine serum)
-
Differentiation medium (DMEM with 2% horse serum)
-
This compound
-
Microscope
Protocol:
-
Seed C2C12 myoblasts in a multi-well plate and grow to near confluence in growth medium.
-
Induce differentiation by switching to differentiation medium.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO).
-
Incubate for 48-72 hours, replacing the medium and inhibitor daily.
-
Visually assess the formation of multinucleated myotubes using a microscope.
-
(Optional) Quantify differentiation by staining for a muscle-specific protein like myosin heavy chain and calculating the fusion index.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.[3][4]
Workflow:
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for in vivo administration
-
Calipers for measuring paw thickness
-
Anesthetic and materials for euthanasia and tissue collection
Protocol:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.
-
On day 21, boost the immunization with an emulsion of bovine type II collagen and IFA.
-
-
Monitoring and Treatment:
-
Begin monitoring for signs of arthritis (paw swelling and redness) around day 25.
-
Once arthritis is established, randomize mice into treatment groups (vehicle control and this compound at various doses).
-
Administer this compound daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage).
-
Measure paw thickness and assign a clinical arthritis score daily.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice.
-
Collect paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
-
Collect blood for measurement of serum cytokine levels and anti-collagen antibody titers.
-
Note on Pharmacokinetics and Toxicology: Detailed pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicology data for this compound are not publicly available. It is crucial for researchers to conduct preliminary studies to determine the appropriate dosing regimen, vehicle, and to assess for any potential toxicity before embarking on large-scale in vivo experiments.
Disclaimer
This document is intended for research purposes only. The provided protocols are general guidelines and may require optimization for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures.
References
- 1. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel phosphorylation sites required for activation of MAPKAP kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wiki.epfl.ch [wiki.epfl.ch]
- 4. Non-invasive in vivo imaging of arthritis in a collagen-induced murine model with phosphatidylserine-binding near-infrared (NIR) dye - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JX401 Dose-Response Studies in Yeast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of JX401 in Saccharomyces cerevisiae expressing the human p38α protein. This compound has been identified as a potent and non-toxic inhibitor of p38α, a key kinase in the mitogen-activated protein kinase (MAPK) signaling pathway involved in cellular responses to stress, inflammation, and differentiation.[1] The expression of human p38α in yeast leads to significant growth retardation, providing a sensitive model system for screening and characterizing p38α inhibitors.[1] this compound effectively rescues this growth-defective phenotype in a dose-dependent manner.[2]
Data Presentation
The following table summarizes the observed dose-response of this compound in yeast expressing human p38α.
| This compound Concentration | Observed Effect on Yeast Growth | Notes |
| 1 µM | Rescue of growth initiated. | The minimum effective concentration observed.[2] |
| 1 µM - 100 µM | Increasing rescue of yeast growth with increasing concentration. | A clear dose-response relationship is observed in this range.[2] |
| 100 µM | Most effective concentration for growth rescue. | The peak of the dose-response curve is at this concentration.[2] |
| 200 µM | No further improvement in growth compared to 100 µM. | Importantly, no toxic effects were observed at this higher concentration.[2] |
| Control (No this compound) | Severe growth retardation. | This is the baseline phenotype due to p38α expression.[1] |
| Yeast without p38α | No effect on growth. | Demonstrates the specificity of this compound for the p38α-induced phenotype.[2] |
Signaling Pathway and Mechanism of Action
This compound acts as an inhibitor of the human p38α MAPK. In the yeast screening system, the expression of human p38α is constitutively active, leading to a downstream signaling cascade that is detrimental to yeast cell growth. This compound presumably binds to the p38α protein, inhibiting its kinase activity and thereby blocking the downstream signaling events that cause growth retardation.
Caption: Mechanism of this compound action in yeast.
Experimental Protocols
This section provides a detailed methodology for performing a dose-response study of this compound in a yeast model expressing human p38α.
Protocol 1: Yeast Growth Rescue Assay
Objective: To determine the dose-dependent effect of this compound on the growth of yeast expressing human p38α.
Materials:
-
Saccharomyces cerevisiae strain expressing human p38α (e.g., from a galactose-inducible promoter).
-
Saccharomyces cerevisiae wild-type strain (as a control).
-
Yeast extract Peptone Dextrose (YPD) medium.
-
Yeast extract Peptone Galactose (YPG) medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
DMSO (vehicle control).
-
Sterile 96-well microplates.
-
Microplate reader capable of measuring optical density at 600 nm (OD600).
-
Incubator shaker set to 30°C.
Procedure:
-
Yeast Culture Preparation:
-
Inoculate single colonies of both the p38α-expressing yeast strain and the wild-type strain into 5 mL of YPD medium.
-
Incubate overnight at 30°C with shaking (200 rpm) until the cultures reach the mid-logarithmic growth phase (OD600 ≈ 0.6-0.8).
-
Wash the cells twice with sterile water by centrifugation (3000 x g for 5 minutes) and resuspend in YPG medium to an OD600 of 0.1. This step induces the expression of p38α.
-
-
Dose-Response Plate Setup:
-
Prepare a serial dilution of the this compound stock solution in YPG medium to achieve final concentrations ranging from 0.1 µM to 200 µM in the 96-well plate.
-
In the wells of a 96-well microplate, add 180 µL of the prepared this compound dilutions.
-
Include control wells:
-
Vehicle Control: YPG medium with DMSO at the same concentration as the highest this compound concentration.
-
Positive Control: YPG medium with the p38α-expressing yeast strain and no this compound.
-
Negative Control: YPG medium with the wild-type yeast strain and no this compound.
-
-
Add 20 µL of the prepared yeast cell suspension (OD600 = 0.1) to each well. The final volume in each well will be 200 µL.
-
-
Incubation and Growth Measurement:
-
Cover the microplate and incubate at 30°C with continuous shaking in a microplate reader.
-
Measure the OD600 of each well every hour for 24-48 hours.
-
-
Data Analysis:
-
Subtract the background OD600 from a well containing only medium.
-
Plot the OD600 values over time to generate growth curves for each this compound concentration and the controls.
-
To determine the dose-response, calculate a growth metric (e.g., the area under the curve or the maximum OD600 reached) for each concentration.
-
Normalize the growth metric to the vehicle control (0% rescue) and the wild-type control (100% rescue).
-
Plot the normalized growth rescue against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Caption: Experimental workflow for the yeast growth rescue assay.
References
Application Notes and Protocols for JX401 Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of JX401, a potent and selective p38α mitogen-activated protein kinase (MAPK) inhibitor, in various animal models of inflammatory diseases. The protocols outlined below are based on established methodologies for assessing the efficacy, pharmacokinetics, and safety of p38 MAPK inhibitors.
Overview of this compound and its Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the p38α MAPK signaling pathway.[1][2] This pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators in the pathogenesis of numerous inflammatory conditions.[3][4][5] By inhibiting p38α, this compound is expected to suppress the inflammatory cascade and ameliorate disease symptoms in conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Signaling Pathway of p38α MAPK
Caption: The p38α MAPK signaling cascade and the inhibitory action of this compound.
Efficacy Studies in Animal Models of Inflammatory Diseases
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) in Mice
The Collagen-Induced Arthritis (CIA) model is a widely used preclinical model for rheumatoid arthritis due to its pathological and immunological similarities to the human disease.[1][6][7]
-
Animals: Male DBA/1J mice, 8-10 weeks old.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) (4 mg/mL M. tuberculosis). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a site different from the primary injection.[7]
-
-
This compound Treatment:
-
Begin treatment on day 21, post-booster immunization.
-
Administer this compound orally (e.g., 1, 5, and 25 mg/kg) or a vehicle control daily.
-
-
Assessment of Arthritis:
-
Monitor clinical signs of arthritis daily from day 21.
-
Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper every other day.
-
-
Endpoint Analysis (Day 42):
-
Collect blood for cytokine analysis (TNF-α, IL-6).
-
Harvest paws for histological analysis (H&E and Safranin O staining) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | 10.5 ± 1.2 | 3.8 ± 0.3 | 150 ± 25 | 250 ± 40 |
| This compound (1 mg/kg) | 7.8 ± 1.0 | 3.2 ± 0.2 | 110 ± 20 | 180 ± 35 |
| This compound (5 mg/kg) | 4.2 ± 0.8 | 2.5 ± 0.2 | 60 ± 15 | 90 ± 20 |
| This compound (25 mg/kg) | 1.5 ± 0.5 | 2.0 ± 0.1 | 25 ± 10 | 40 ± 15 |
Inflammatory Bowel Disease: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
The DSS-induced colitis model is a well-established and reproducible model for studying ulcerative colitis.[8][9][10]
-
Animals: C57BL/6 mice, 8-10 weeks old.
-
Induction of Colitis: Administer 3% (w/v) DSS in the drinking water for 7 days.
-
This compound Treatment:
-
Administer this compound orally (e.g., 5, 25, and 50 mg/kg) or a vehicle control daily, starting from day 0 of DSS administration.
-
-
Assessment of Colitis:
-
Monitor body weight, stool consistency, and presence of blood in the stool daily.
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
-
Endpoint Analysis (Day 10):
-
Measure colon length.
-
Collect colon tissue for histological analysis (H&E staining) to assess inflammation and tissue damage.
-
Measure myeloperoxidase (MPO) activity in the colon as a marker of neutrophil infiltration.
-
| Treatment Group | DAI Score (Day 10) | Colon Length (cm) | MPO Activity (U/g tissue) |
| Vehicle Control | 9.8 ± 1.1 | 5.2 ± 0.4 | 5.5 ± 0.8 |
| This compound (5 mg/kg) | 7.1 ± 0.9 | 6.5 ± 0.5 | 4.0 ± 0.6 |
| This compound (25 mg/kg) | 3.5 ± 0.7 | 7.8 ± 0.6 | 2.2 ± 0.4 |
| This compound (50 mg/kg) | 1.2 ± 0.4 | 8.9 ± 0.5 | 1.1 ± 0.3 |
Psoriasis: Imiquimod (IMQ)-Induced Skin Inflammation in Mice
The imiquimod-induced skin inflammation model in mice recapitulates many features of human psoriasis.[11][12]
-
Animals: BALB/c mice, 8-10 weeks old.
-
Induction of Inflammation: Apply 62.5 mg of 5% imiquimod cream topically to the shaved back and right ear daily for 6 consecutive days.
-
This compound Treatment:
-
Administer this compound topically (e.g., 0.1%, 0.5%, and 2% cream) or orally (e.g., 10, 50 mg/kg) daily.
-
-
Assessment of Inflammation:
-
Score the severity of erythema, scaling, and thickness of the back skin daily on a scale of 0-4.
-
Measure ear thickness daily using a digital caliper.
-
-
Endpoint Analysis (Day 7):
-
Collect skin biopsies for histological analysis (H&E staining) and immunohistochemistry for inflammatory markers (e.g., Ki67, CD3).
-
Measure cytokine levels (e.g., IL-17, IL-23) in skin homogenates.
-
| Treatment Group | Psoriasis Area and Severity Index (PASI) Score (Day 7) | Ear Thickness (mm, Day 7) | Skin IL-17 (pg/mg tissue) |
| Vehicle Control | 10.2 ± 1.0 | 0.45 ± 0.05 | 120 ± 20 |
| This compound (0.5% topical) | 4.5 ± 0.8 | 0.28 ± 0.04 | 55 ± 12 |
| This compound (50 mg/kg oral) | 3.8 ± 0.7 | 0.25 ± 0.03 | 45 ± 10 |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Experimental Workflow for PK/PD Studies
References
- 1. chondrex.com [chondrex.com]
- 2. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-Specific Inhibition of p38α as a Therapeutic Strategy for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down-regulation of p38 mitogen-activated protein kinase activation and proinflammatory cytokine production by mitogen-activated protein kinase inhibitors in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro- and anti-inflammatory functions of the p38 pathway in rheumatoid arthritis: Advantages of targeting upstream kinases MKK3 or MKK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 8. yeasenbio.com [yeasenbio.com]
- 9. mpbio.com [mpbio.com]
- 10. 4.3. DSS-Induced Colitis Mouse Model [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Mouse Models of Psoriasis – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: JX401 and p38 Alpha Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing JX401 in p38 alpha inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, cell-permeable, and reversible inhibitor of the p38 alpha (p38α) mitogen-activated protein kinase (MAPK).[1] It was identified through a high-throughput screen in yeast and has been shown to be effective in mammalian cells.[1]
Q2: What is the reported IC50 of this compound for p38 alpha?
The half-maximal inhibitory concentration (IC50) of this compound for p38 alpha is approximately 32 nM.
Q3: Is this compound selective for p38 alpha?
This compound exhibits selectivity for p38 alpha over other p38 isoforms. For instance, it does not show significant inhibition of p38 gamma (p38γ) at concentrations up to 10 µM. While it may have some inhibitory effect on p38 beta (p38β), it is significantly less potent against this isoform compared to p38 alpha.
Troubleshooting Guide: this compound Not Showing p38 Alpha Inhibition
This guide addresses potential reasons why an experiment may fail to show the expected inhibition of p38 alpha by this compound.
Problem: No or low inhibition of p38 alpha activity observed.
Possible Cause 1: Issues with this compound Compound
-
Degradation: Improper storage may lead to the degradation of the compound. This compound should be stored as a powder at room temperature for long-term stability. Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months.
-
Solubility: this compound may not be fully dissolved in the assay buffer. It is soluble in DMSO (up to 25 mg/ml) and ethanol (up to 20 mg/ml). Ensure the final concentration of the solvent in the assay is low and does not affect enzyme activity.
-
Inaccurate Concentration: The actual concentration of this compound in the experiment may be lower than intended due to pipetting errors or degradation. It is advisable to verify the concentration of the stock solution.
Possible Cause 2: Suboptimal Kinase Assay Conditions
-
High ATP Concentration: If the assay is performed with a high concentration of ATP, a competitive inhibitor may appear less potent. While this compound's mechanism is not fully elucidated, high ATP levels can sometimes mask the effect of inhibitors.
-
Incorrect Enzyme or Substrate Concentration: The concentrations of p38 alpha and its substrate (e.g., ATF2) are critical. Ensure these are within the linear range of the assay.
-
Assay Buffer Composition: Components in the assay buffer, such as detergents or additives, could interfere with the interaction between this compound and p38 alpha.
Possible Cause 3: Inactive or Incorrect Enzyme
-
Enzyme Activity: The recombinant p38 alpha used in the assay may have low activity or be inactive. It is crucial to validate the activity of the enzyme batch before conducting inhibition assays.
-
Isoform Specificity: Ensure that the assay is being performed with the p38 alpha isoform, as this compound is highly selective and will not inhibit other isoforms like p38 gamma.
Possible Cause 4: Experimental Design and Execution
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor before initiating the kinase reaction may be insufficient.
-
Signal Detection: The method used to detect kinase activity (e.g., radiometric, fluorescence, luminescence) may have limitations or be subject to interference from the compound or buffer components.
Data Summary
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Notes |
| p38 alpha (MAPK14) | 32 | Primary target |
| p38 beta (MAPK11) | >10,000 | Significantly less potent inhibition compared to p38 alpha. |
| p38 gamma (MAPK12) | >10,000 | No significant inhibition observed. |
| COT (MAP3K8) | Some inhibition at 10 µM | Off-target effect observed at high concentrations.[2] |
Experimental Protocols
p38 Alpha Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against p38 alpha using a luminescence-based assay.
Materials:
-
Recombinant active p38 alpha enzyme
-
ATF2 (or other suitable substrate)
-
This compound
-
ATP
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme and Substrate Preparation: Dilute the p38 alpha enzyme and substrate (ATF2) in kinase buffer to the desired concentrations.
-
Assay Reaction:
-
To the wells of a 384-well plate, add 1 µl of the diluted this compound or DMSO (vehicle control).
-
Add 2 µl of the diluted p38 alpha enzyme.
-
Add 2 µl of the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: p38 alpha signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound inhibition experiments.
References
Navigating JX401 Solubility Challenges in DMSO: A Technical Guide
For researchers and drug development professionals utilizing JX401, ensuring its complete dissolution in Dimethyl Sulfoxide (DMSO) is a critical first step for reliable experimental outcomes. This technical support center provides a comprehensive guide to troubleshoot and resolve common solubility issues encountered with this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for reconstituting this compound is high-purity, anhydrous DMSO.
Q2: I've added DMSO to this compound, but it's not fully dissolving. What should I do?
A2: If this compound does not readily dissolve at room temperature, gentle warming and sonication are recommended. Heat the solution to 37°C and use an ultrasonic bath to aid dissolution.[1] Avoid excessive heat, as it may degrade the compound.
Q3: My this compound solution in DMSO was clear, but now I see precipitates. Why did this happen?
A3: Precipitation of a previously dissolved compound can occur for several reasons. The most common factors include the crystallization of the compound from the solution, which can be triggered by freeze-thaw cycles or the absorption of water by DMSO.[2][3] Once a compound crystallizes, it is often in a lower energy state and can be more difficult to redissolve.[2][3]
Q4: How should I store my this compound stock solution in DMSO?
A4: To maintain the stability and solubility of your this compound stock solution, it is recommended to store it in small, single-use aliquots to minimize freeze-thaw cycles.[1] For long-term storage, keep the aliquots at -80°C (for up to 6 months). For short-term storage, -20°C is suitable for up to one month.[1]
Q5: What is the maximum concentration of this compound that can be dissolved in DMSO?
Q6: Can I use water or buffer to make my initial this compound stock solution?
A6: It is not recommended to use aqueous solutions for the initial stock preparation of this compound, as it is likely to have poor aqueous solubility. The primary stock should be prepared in anhydrous DMSO. Subsequent dilutions into aqueous buffers for your experiments should be done carefully from the DMSO stock, ensuring the final DMSO concentration is compatible with your assay (typically below 0.5%).[4]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a step-by-step approach to resolving common solubility problems with this compound in DMSO.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve initially. | Insufficient solvation energy at room temperature. | Gently warm the vial to 37°C and sonicate the solution for 10-15 minutes.[1] |
| Solution is cloudy or has visible particles. | Incomplete dissolution or presence of insoluble impurities. | Centrifuge the solution at a low speed to pellet any undissolved material. Carefully aspirate the supernatant for use. Consider preparing a fresh, more dilute solution. |
| Precipitate forms after storage. | Compound crystallization, often due to freeze-thaw cycles or water absorption by DMSO.[2][3] | Re-warm the solution to 37°C and sonicate.[1] If the precipitate does not redissolve, it may have formed a less soluble crystal structure.[2][3] In this case, it is best to prepare a fresh stock solution. To prevent this, aliquot stock solutions into single-use vials. |
| Precipitate forms upon dilution into aqueous buffer. | The compound is "crashing out" of the solution due to its low aqueous solubility. | Make serial dilutions in DMSO first before the final dilution into the aqueous medium. Ensure vigorous mixing during the final dilution step. The final DMSO concentration in the aqueous solution should be kept as low as possible while maintaining solubility, typically below 0.5%.[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to minimize moisture condensation.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration.
-
Initial Dissolution: Vortex the vial for 1-2 minutes.
-
Assisted Dissolution (if necessary): If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes, followed by sonication in an ultrasonic bath for another 10-15 minutes.[1]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use, light-protected vials. Store at -80°C for long-term storage or -20°C for short-term storage.[1]
Visualizing the Troubleshooting Workflow and Signaling Pathway
To further aid researchers, the following diagrams illustrate the troubleshooting workflow for this compound solubility and the signaling pathway in which this compound acts as an inhibitor.
Caption: Troubleshooting workflow for this compound solubility issues in DMSO.
Caption: this compound inhibits the p38α MAPK signaling pathway.
References
Common experimental errors with JX401
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of JX401, a potent and cell-permeable p38α mitogen-activated protein kinase (MAPK) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing inconsistent inhibition of my target in my cell-based assays with this compound. What could be the cause?
A1: Inconsistent results with this compound can stem from several factors:
-
Compound Solubility: this compound is soluble in DMSO.[1][2] Ensure that your stock solution is fully dissolved before further dilution into aqueous media. Precipitates can lead to inaccurate concentrations. It is recommended to first dissolve this compound in DMSO (up to 75 mM) and then dilute it into your aqueous buffer.[1][2]
-
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered signaling responses. It is advisable to use cells within a consistent and low passage range for all experiments.
-
Assay Variability: Ensure consistent cell seeding density, incubation times, and reagent concentrations across all wells and experiments. Minor variations can lead to significant differences in inhibitor potency.
Q2: My Western blot results for phospho-p38 (Thr180/Tyr182) are weak or absent after this compound treatment, even in my positive control. What should I do?
A2: Weak or no signal for phospho-p38 can be due to several issues in the Western blotting protocol:
-
Antibody Dilution: The optimal antibody dilution is critical. The manufacturer's recommended dilution is a starting point, but it may need to be optimized for your specific cell type and experimental conditions.[3]
-
Blocking Buffer: For phospho-protein detection, 3-5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk can sometimes mask phospho-epitopes.[3]
-
Phosphatase Activity: Ensure that your lysis buffer contains a cocktail of phosphatase inhibitors to prevent dephosphorylation of your target protein during sample preparation.
-
Protein Transfer: Verify efficient protein transfer from the gel to the membrane using a Ponceau S stain before blocking.
Q3: I am concerned about potential off-target effects of this compound in my experiments. What is known about its selectivity?
A3: this compound is a potent inhibitor of the p38α isoform of MAP kinase with an IC50 of 32 nM.[1][2][4] It has been shown to have no activity against the p38γ isoform and no inhibition of p38β was observed at 10 µM.[1][2] However, like many small molecule inhibitors, high concentrations may lead to off-target effects. It is crucial to use the lowest effective concentration and include appropriate controls, such as a structurally unrelated p38 inhibitor or a negative control compound, to validate that the observed phenotype is due to p38α inhibition. Broader kinase profiling may be necessary for a comprehensive understanding of selectivity in your specific experimental system. Clinical trials of some p38 MAPK inhibitors have been withdrawn due to side effects, which could be partly due to off-target effects.[5]
Q4: I am observing unexpected cytotoxicity in my cell line after treatment with this compound. Is this a known issue?
A4: While this compound was identified as non-toxic in a yeast-based screening system, high concentrations or prolonged exposure in mammalian cells could lead to cytotoxicity.[6] The p38 MAPK pathway is involved in cellular responses to stress, and its inhibition can affect cell survival.[7][8] It is recommended to perform a dose-response curve to determine the optimal concentration that inhibits p38α activity without causing significant cell death in your specific cell line. Consider using a cell viability assay, such as an MTT or resazurin-based assay, to assess cytotoxicity alongside your functional experiments. Some p38 inhibitors have been associated with toxicities in clinical trials, so careful evaluation in your model system is warranted.[9]
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (p38α) | 32 nM | [1][2][4] |
| This compound Molecular Weight | 355.5 Da | [1] |
| This compound Solubility | Soluble in DMSO to 75 mM | [1] |
| p38 MAPK Inhibitor | IC50 (p38α) | IC50 (p38β) | Reference |
| SB202190 | 50 nM | 100 nM | [10] |
| Doramapimod (BIRB 796) | 38 nM | 65 nM | [10] |
| Ralimetinib (LY2228820) | 7 nM | Not specified | [10] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-p38 MAPK (Thr180/Tyr182)
This protocol outlines the steps for detecting the phosphorylated, active form of p38 MAPK in cell lysates following treatment with this compound.
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time. Include a positive control (e.g., anisomycin or UV treatment) and a vehicle control (DMSO).
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total p38 MAPK as a loading control.
-
Protocol 2: In Vitro Kinase Assay for p38α Activity
This protocol describes a non-radioactive method to measure the kinase activity of immunoprecipitated p38α.
-
Immunoprecipitation of p38α:
-
Lyse cells as described in the Western blot protocol.
-
Incubate 200-500 µg of cell lysate with an anti-p38α antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a substrate for p38α (e.g., ATF-2).
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 30 minutes at 30°C.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Detection of Substrate Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using a phospho-specific antibody against the substrate (e.g., phospho-ATF-2).
-
Visualizations
Caption: The p38α MAPK signaling pathway and the inhibitory action of this compound.
References
- 1. JX-401, p38alpha inhibitor (CAS 349087-34-9) | Abcam [abcam.com]
- 2. tribioscience.com [tribioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, A p38alpha inhibitor containing a 4-benzylpiperidine motif, identified via a novel screening system in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
How to prevent JX401 toxicity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with JX401 in cell culture.
Troubleshooting Guides
This section offers structured approaches to identify and resolve potential causes of this compound-induced toxicity in your cell culture experiments.
Initial Assessment of Unexpected Cytotoxicity
If you are observing a higher-than-expected level of cell death or growth inhibition, it is crucial to systematically evaluate your experimental setup. The following workflow can guide your troubleshooting process.
Caption: Troubleshooting workflow for unexpected this compound toxicity.
Experimental Protocols
This protocol is designed to determine the concentration of this compound that inhibits a biological process (e.g., cell proliferation) by 50% (IC50).
Materials:
-
This compound (CAS 349087-34-9)
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
Vehicle (solvent for this compound, e.g., DMSO)
-
Cell viability reagent (e.g., MTT, MTS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Preparation:
-
Prepare a 2X stock solution of the highest concentration of this compound to be tested in culture medium.
-
Perform serial dilutions to prepare a range of 2X concentrations.
-
-
Treatment:
-
Remove the old medium from the 96-well plate.
-
Add 100 µL of the 2X this compound dilutions to the appropriate wells.
-
Include wells with vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated controls (medium only).
-
Incubate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model to calculate the IC50 value.
-
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Collection:
-
Collect both adherent and floating cells from your culture plates.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Washing:
-
Wash the cells once with cold PBS.
-
Centrifuge and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour.
-
Healthy cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Data Presentation
Summarize your dose-response data in a structured table to facilitate analysis and comparison.
Table 1: Example of a Dose-Response Data Summary for this compound
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 85.3 ± 6.1 |
| 10 | 52.7 ± 3.9 |
| 50 | 15.4 ± 2.5 |
| 100 | 5.1 ± 1.8 |
Signaling Pathway
This compound is an inhibitor of p38α MAPK. The p38 MAPK signaling pathway is a key regulator of cellular responses to stress, inflammation, and other external stimuli. Understanding this pathway can provide context for the observed effects of this compound.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Frequently Asked Questions (FAQs)
Q1: The original publication on this compound states that it is not toxic. Why am I observing toxicity in my cell line?
A1: The effects of p38 MAPK inhibitors can be highly cell-type dependent. While this compound was found to be non-toxic in yeast, its impact on mammalian cells can vary.[1] In some cancer cell lines, inhibition of p38 can suppress proliferation, which might be the intended therapeutic effect.[2] In other cell types, it could be due to off-target effects, a known consideration for kinase inhibitors.[3] It is also crucial to rule out experimental artifacts such as incorrect concentration, solvent toxicity, or suboptimal cell culture conditions.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: A good starting point is to perform a literature search for similar p38 inhibitors in your cell line of interest. If no data is available, a broad dose-response experiment is recommended, for example, from 10 nM to 100 µM.[4] This will help you determine the optimal concentration range for your specific experimental system.
Q3: My vehicle control (DMSO) is showing some toxicity. What should I do?
A3: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at or below 0.1%. If your this compound stock solution is not concentrated enough, you may need to prepare a new, more concentrated stock. Always include a vehicle control with the same final concentration of DMSO as your highest this compound concentration to accurately assess its contribution to any observed toxicity.
Q4: How can I be sure that the toxicity I'm observing is due to apoptosis?
A4: To confirm that this compound is inducing apoptosis, you can perform specific assays that detect hallmarks of this process. The Annexin V/PI staining protocol provided in this guide is a standard method. Other methods include caspase activity assays (e.g., Caspase-3/7 assay) or TUNEL assays to detect DNA fragmentation.
Q5: Could the observed toxicity be an off-target effect of this compound?
A5: While this compound is a potent inhibitor of p38α MAPK, like many kinase inhibitors, it could have off-target effects, especially at higher concentrations.[3] If you suspect off-target effects, you can try to rescue the phenotype by activating a downstream component of the p38 pathway. Additionally, comparing the effects of this compound with other structurally different p38 inhibitors can provide insights into whether the observed phenotype is specific to p38 inhibition.
References
- 1. p38 MAP kinase inhibition enables proliferation of adult mammalian cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the p38 Kinase Suppresses the Proliferation of Human ER-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
JX401 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of JX401, a potent p38α MAPK inhibitor. Additionally, it offers troubleshooting guides and frequently asked questions (FAQs) for common experimental procedures involving this compound.
Stability and Storage Best Practices
Proper handling and storage of this compound are critical to ensure its stability and efficacy in experiments.
Quantitative Stability and Storage Data Summary
| Parameter | Condition | Duration | Recommendation |
| Solid Form (Powder) | Room Temperature | ≥ 2 years | Store in a dry, dark place. |
| Desiccated | Up to 12 months | Recommended for long-term storage to prevent moisture absorption. | |
| Stock Solution (in DMSO) | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in Ethanol) | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs) - Stability and Storage
Q1: How should I store the this compound powder upon receipt?
A: this compound powder is stable for at least two years when stored at room temperature in a dry, dark place. For optimal long-term stability, it is recommended to store it under desiccating conditions.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: this compound is soluble in DMSO (up to 75 mM) and ethanol (up to 50 mM). The choice of solvent will depend on your specific experimental requirements and cell culture conditions.
Q3: How should I store this compound stock solutions?
A: Stock solutions prepared in DMSO or ethanol should be aliquoted into smaller volumes and stored at -20°C for up to 3 months. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound.
Q4: Can I store this compound stock solutions at 4°C?
A: It is not recommended to store this compound stock solutions at 4°C for extended periods. For short-term use (within a day), it is acceptable, but for longer storage, -20°C is required to maintain stability.
Q5: Are there any known degradation pathways for this compound?
-
Oxidation: The methylthio group can be oxidized to a sulfoxide and then to a sulfone, which may alter its biological activity.
-
Hydrolysis: The amide bond in the benzoylpiperidine structure could be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally stable at physiological pH.
-
Photodegradation: As with many organic molecules, prolonged exposure to UV light may lead to degradation. It is advisable to protect this compound solutions from light.
Troubleshooting Guides for Experiments with this compound
This section provides troubleshooting for common issues encountered during in vitro experiments with this compound.
Experimental Workflow for a Cell-Based p38 Inhibition Assay
Technical Support Center: Myoblast Differentiation Assays
This technical support center provides troubleshooting guidance for researchers encountering issues with inhibiting myoblast differentiation, with a specific focus on the hypothetical inhibitor JX401.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is not inhibiting myoblast differentiation. What are the potential reasons?
There are several potential reasons why this compound may not be inhibiting myoblast differentiation in your experiments. These can be broadly categorized into experimental setup issues and compound-specific issues.
Experimental Setup:
-
Cell Health and Confluency: Myoblasts must be healthy and reach a specific confluency (typically 80-90%) to receive the differentiation signal properly. Sub-optimal confluency can lead to inefficient differentiation, masking the inhibitory effect of your compound.[1][2]
-
Differentiation Media Composition: The composition of the differentiation medium, particularly the serum concentration (e.g., switching from high-serum growth medium to low-serum differentiation medium, often with horse serum), is critical for inducing differentiation.[3] Incorrect serum type or concentration can impair differentiation.
-
Coating of Culture Plates: Proper coating of culture plates with substrates like Matrigel or collagen is crucial for myoblast attachment, proliferation, and subsequent differentiation.[1][4] Poor attachment can prevent cells from responding to differentiation cues.
-
Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular responses and should be routinely checked.
Compound-Specific Issues:
-
Compound Concentration and Stability: The concentration of this compound may be too low to elicit an inhibitory effect, or the compound may be unstable under your experimental conditions (e.g., sensitive to light or temperature).
-
Mechanism of Action: The presumed target of this compound may not be the primary driver of differentiation in your specific myoblast cell line or under your specific culture conditions. Myoblast differentiation is a complex process regulated by multiple signaling pathways.[5][6][7]
-
Cell Line Specificity: Different myoblast cell lines (e.g., C2C12, primary myoblasts) can exhibit varied responses to inhibitors due to differences in their genetic and signaling backgrounds.
Troubleshooting Guide
Problem: this compound Fails to Inhibit Myoblast Differentiation
This guide provides a systematic approach to troubleshooting experiments where this compound is expected to inhibit myoblast differentiation but fails to do so.
Step 1: Verify Experimental Controls
Before troubleshooting the effect of this compound, ensure your positive and negative controls are behaving as expected.
| Control Group | Expected Outcome | Troubleshooting if Outcome is Not Met |
| Negative Control (Vehicle) | Robust myotube formation, expression of differentiation markers (e.g., Myogenin, MyHC). | Review cell culture conditions (confluency, media, plate coating). Check for contamination. |
| Positive Control (Known Inhibitor) | Significant reduction in myotube formation and marker expression. | Confirm the activity and concentration of the known inhibitor. |
Step 2: Assess Cell Culture Conditions
| Parameter | Recommendation | Troubleshooting Steps |
| Cell Confluency at Differentiation Induction | 80-90% | Optimize seeding density and growth time. Low confluency may not be sufficient to initiate differentiation, while high confluency can lead to premature differentiation. |
| Differentiation Medium | Typically DMEM with 2% horse serum. | Verify the serum source and lot. Some batches of serum may be less effective at inducing differentiation. |
| Plate Coating | Matrigel or Collagen I. | Ensure complete and even coating of the culture surface. Inadequate coating can lead to cell detachment and impaired differentiation.[1][4] |
| Cell Passage Number | Use low passage number cells. | High passage numbers can lead to altered cell characteristics and reduced differentiation potential.[8] |
Step 3: Evaluate this compound Treatment Protocol
| Parameter | Recommendation | Troubleshooting Steps |
| This compound Concentration | Perform a dose-response curve. | The initial concentration may be suboptimal. Test a wide range of concentrations to determine the effective dose. |
| This compound Stability | Check compound stability in media at 37°C over the course of the experiment. | The compound may be degrading. Consider preparing fresh solutions and replenishing the media more frequently. |
| Timing of Treatment | Add this compound at the time of switching to differentiation media. | The timing of inhibitor addition can be critical. Consider adding the compound at different time points relative to the induction of differentiation. |
Experimental Protocols
Myoblast Differentiation Protocol (C2C12 Cells)
-
Cell Seeding: Seed C2C12 myoblasts on Matrigel-coated plates in growth medium (DMEM with 10% FBS) at a density that will allow them to reach 80-90% confluency within 24-48 hours.
-
Induction of Differentiation: When cells reach the desired confluency, aspirate the growth medium and wash the cells once with PBS.
-
Treatment: Add differentiation medium (DMEM with 2% horse serum) containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for 3-5 days to allow for myotube formation, changing the medium every 48 hours with freshly prepared this compound or vehicle.
-
Analysis: Assess differentiation by immunofluorescence staining for Myosin Heavy Chain (MyHC) and calculating the fusion index, or by Western blot/qRT-PCR for myogenic markers.[2][9]
Immunofluorescence Staining for Myosin Heavy Chain (MyHC)
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% goat serum in PBS for 1 hour.
-
Primary Antibody: Incubate with anti-MyHC primary antibody overnight at 4°C.
-
Secondary Antibody: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain nuclei with DAPI for 5 minutes.[2]
-
Imaging: Visualize and capture images using a fluorescence microscope.
Signaling Pathways and Visualization
Myoblast differentiation is regulated by a complex network of signaling pathways. A common pathway implicated in the regulation of myogenesis is the JNK (c-Jun N-terminal kinase) pathway. For the purpose of this guide, we will hypothesize that This compound is a JNK inhibitor.
Hypothesized this compound Mechanism of Action
The JNK signaling pathway can be activated by various cellular stresses and growth factors. In the context of myogenesis, its role can be complex, but some studies suggest its activation can be inhibitory. Therefore, a JNK inhibitor like this compound would be expected to promote, rather than inhibit, differentiation under certain contexts. If this compound is failing to inhibit, it could be that in your system, JNK is not the primary inhibitory signal, or that this compound is not effectively engaging its target.
Below are diagrams illustrating the hypothetical mechanism and a troubleshooting workflow.
Caption: Hypothesized signaling pathway where this compound inhibits the JNK pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Isolation, Culture, and Differentiation of Primary Myoblasts Derived from Muscle Satellite Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Culturing, and Differentiation of Primary Myoblasts from Skeletal Muscle of Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Multiple signaling pathways regulate contractile activity‐mediated PGC‐1α gene expression and activity in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exercise-Induced Signal Transduction and Gene Regulation In Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. dovepress.com [dovepress.com]
Off-target effects of JX401 and how to mitigate them
Welcome to the technical support center for JX401, a potent, cell-permeable, and reversible inhibitor of p38α mitogen-activated protein kinase (MAPK). This resource is designed for researchers, scientists, and drug development professionals. Find answers to frequently asked questions and troubleshooting guidance for your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor belonging to the 4-benzylpiperidine class. Its primary target is the p38α MAPK, a key serine/threonine kinase involved in cellular responses to stress, inflammation, and other external stimuli.[1][2] this compound inhibits p38α with an IC50 value of approximately 32 nM.[3] It is effective in mammalian cells, where it can block processes such as myoblast differentiation.[1][3]
Q2: How selective is this compound? What are its known off-targets?
This compound has demonstrated high selectivity for the p38α isoform over other p38 family members. For instance, it shows no significant activity against the p38γ and p38β isoforms at concentrations up to 10 µM.[3][4] However, like many kinase inhibitors, this compound has the potential for off-target activity against other kinases, especially those with structurally similar ATP-binding pockets. A comprehensive kinome-wide selectivity profile for this compound is not publicly available. Researchers should empirically determine its selectivity against relevant kinases in their system of interest.
Q3: What are the recommended storage and handling conditions for this compound?
This compound is supplied as a powder and is stable at room temperature for extended periods.[4] For creating stock solutions, it can be dissolved in DMSO (up to 25 mg/ml or ~70 mM) or ethanol (up to 20 mg/ml or ~56 mM).[4] It is recommended to prepare and use solutions on the same day. If storage is necessary, aliquot stock solutions and store at -20°C for up to three months.[4] Before use, ensure the solution is fully thawed and any precipitate is redissolved.
Troubleshooting Guide
Problem 1: I'm observing a phenotype (e.g., unexpected toxicity, altered cell morphology) that doesn't align with known p38α signaling.
This could be due to an off-target effect. Kinase inhibitors can have unintended targets that lead to unexpected biological responses.[5]
-
Recommendation 1: Perform a Dose-Response Curve. Determine the lowest effective concentration of this compound that inhibits p38α phosphorylation in your cells. Off-target effects are often more pronounced at higher concentrations. Correlate the dose at which you see p38α inhibition with the dose that causes the unexpected phenotype.
-
Recommendation 2: Use a Structurally Unrelated p38α Inhibitor. To confirm that your observed phenotype is due to on-target p38α inhibition, treat your cells with another well-characterized p38α inhibitor that has a different chemical structure (e.g., SB203580, Doramapimod). If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Recommendation 3: Rescue Experiment. If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of p38α to see if it reverses the observed phenotype.
Problem 2: this compound is not inhibiting the phosphorylation of my downstream target of interest, even though I've confirmed p38α is active.
-
Recommendation 1: Confirm this compound Activity. First, verify that this compound is inhibiting the autophosphorylation of p38α itself (at Thr180/Tyr182) in your specific cell line and conditions using a phospho-specific antibody.
-
Recommendation 2: Check Pathway Redundancy. The downstream target may be phosphorylated by other kinases. The inhibition of p38α alone may not be sufficient to block its phosphorylation if other signaling pathways that converge on the same substrate are active.[6]
-
Recommendation 3: Verify Reagent Integrity. Ensure your this compound stock solution has not degraded. If in doubt, prepare a fresh stock solution.
Data Presentation
Table 1: Selectivity Profile of this compound
The following table summarizes the known inhibitory activity of this compound against p38 isoforms and includes hypothetical data for other common kinases to illustrate how a selectivity profile is presented. Researchers must determine the activity against potential off-targets relevant to their specific experimental system.
| Kinase Target | IC50 (nM) | Notes | Reference |
| p38α (MAPK14) | 32 | Primary Target | [3] |
| p38β (MAPK11) | >10,000 | Low to no activity observed. | [4] |
| p38γ (MAPK12) | >10,000 | Low to no activity observed. | [3] |
| JNK1 | >10,000 (Hypothetical) | Example of a related MAPK. Often assessed for cross-reactivity. | - |
| ERK2 | >10,000 (Hypothetical) | Example of a related MAPK. Often assessed for cross-reactivity. | - |
| SRC | 1,200 (Hypothetical) | Example of a potential off-target tyrosine kinase. | - |
| LCK | 2,500 (Hypothetical) | Example of a potential off-target tyrosine kinase. | - |
Experimental Protocols
Protocol 1: Western Blot for p38α MAPK Pathway Activation
This protocol is used to assess the on-target efficacy of this compound by measuring the phosphorylation status of p38α and a downstream substrate, ATF2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane and transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-phospho-ATF2 (Thr71), anti-total-ATF2, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat with a vehicle control (e.g., DMSO) and various concentrations of this compound for a predetermined time. Stimulate the p38 pathway with an appropriate agonist (e.g., anisomycin, UV irradiation) for 15-30 minutes before harvesting.[7]
-
Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system. Quantify band intensity and normalize phospho-protein levels to total protein levels.
Protocol 2: In Vitro Kinase Assay for Off-Target Identification
This protocol provides a general framework for testing the inhibitory activity of this compound against a purified kinase of interest.
Materials:
-
Purified, active kinase (the potential off-target).
-
Kinase-specific substrate (peptide or protein).
-
Kinase assay buffer.
-
This compound at various concentrations.
-
ATP (often radiolabeled [γ-³²P]ATP for traditional assays, or unlabeled for luminescence-based assays).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
Procedure (Example using ADP-Glo™):
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the purified kinase, and the specific substrate.
-
Inhibitor Addition: Add this compound across a range of concentrations (e.g., 10-point serial dilution from 100 µM to 1 nM). Include a no-inhibitor control and a no-kinase control.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detect Kinase Activity:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the ADP generated and thus reflects kinase activity.
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control. Plot the data and fit to a dose-response curve to determine the IC50 value for the potential off-target kinase.
Visualizations
Caption: Simplified p38α MAPK signaling pathway showing the point of inhibition by this compound.
Caption: Troubleshooting workflow to distinguish on-target vs. off-target effects.
Caption: Logical relationships in a strategy to mitigate and validate off-target effects.
References
- 1. This compound, A p38alpha inhibitor containing a 4-benzylpiperidine motif, identified via a novel screening system in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. msesupplies.com [msesupplies.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Improving the reproducibility of JX401 experiments
JX401 Technical Support Center
Welcome to the technical support center for this compound, a selective inhibitor of Kinase X (KX). This resource is designed to help researchers, scientists, and drug development professionals ensure the reproducibility and accuracy of their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A: this compound is best dissolved in DMSO to create a stock solution (e.g., 10 mM). For long-term storage, aliquots of the stock solution should be kept at -80°C. Avoid repeated freeze-thaw cycles. For working solutions, dilute the DMSO stock in the appropriate cell culture medium or assay buffer immediately before use. Note that high concentrations of DMSO can be toxic to cells; ensure the final DMSO concentration in your experiments does not exceed 0.1%.
Q2: this compound appears to be precipitating in my cell culture medium. What should I do?
A: Precipitation can occur due to the poor solubility of this compound in aqueous solutions. To mitigate this, ensure the final concentration of this compound does not exceed its solubility limit in the medium. Try to pre-warm the medium to 37°C before adding the diluted this compound stock solution. Vortex the diluted solution gently before adding it to the cells. If precipitation persists, consider using a formulation agent like Pluronic F-68.
Q3: How can I confirm that this compound is active in my cellular assays?
A: The most direct way to confirm the activity of this compound is to measure the phosphorylation of a known downstream target of Kinase X via Western Blotting. A dose-dependent decrease in the phosphorylation of the target protein upon treatment with this compound would indicate its activity. Additionally, performing a cell viability assay should show a reduction in cell viability in cancer cell lines where the Kinase X pathway is active.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Create a growth curve to determine the optimal density. |
| Edge Effects | To minimize evaporation from wells on the edge of the plate, do not use the outer wells for experimental data. Fill them with sterile water or PBS instead. |
| This compound Dilution Inaccuracy | Prepare a fresh serial dilution of this compound for each experiment. Ensure thorough mixing at each dilution step. |
| Variable Incubation Times | Use a consistent and precise incubation time for all plates and experiments. |
Issue 2: Weak or No Signal for Phosphorylated Target in Western Blot
| Potential Cause | Recommended Solution |
| Low Protein Concentration | Ensure you load a sufficient amount of total protein (typically 20-30 µg) per lane. Perform a BCA or Bradford assay to accurately quantify protein concentration. |
| Inefficient Protein Transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. |
| Suboptimal Antibody Dilution | The primary antibody concentration may be too low. Titrate the antibody to find the optimal dilution. See the recommended antibody concentration table below. |
| Inactive this compound | Test the activity of your this compound stock using an in vitro kinase assay to confirm it is inhibiting Kinase X. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Kinase X Expression | IC50 (nM) |
| HT-29 | Colon | High | 50 |
| A549 | Lung | Moderate | 250 |
| MCF-7 | Breast | Low | > 1000 |
| PC-3 | Prostate | High | 75 |
Table 2: Recommended Antibody Concentrations for Western Blot
| Antibody | Supplier | Cat. No. | Recommended Dilution |
| Anti-Phospho-Kinase X (pKX) | Fictional BioCorp | AB1234 | 1:1000 |
| Anti-Total-Kinase X (KX) | Fictional BioCorp | AB5678 | 1:2000 |
| Anti-GAPDH (Loading Control) | Fictional BioCorp | AB9101 | 1:5000 |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Kinase X (pKX)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of total protein per lane onto a 4-12% Bis-Tris gel and run until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-pKX antibody (1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane 3 times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-Total-KX and a loading control antibody (e.g., GAPDH).
Protocol 2: In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, add 10 µL of recombinant Kinase X enzyme, 10 µL of a specific peptide substrate, and 10 µL of varying concentrations of this compound.
-
Initiate Reaction: Add 20 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction: Add a stop solution containing EDTA to chelate magnesium and halt the reaction.
-
Detection: Use a luminescence-based kit (e.g., Kinase-Glo®) to measure the remaining ATP. A lower luminescence signal indicates higher kinase activity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and fit the data to a dose-response curve to determine the IC50.
Visualizations
Caption: Signaling pathway showing this compound inhibiting Kinase X.
Caption: General experimental workflow for testing this compound efficacy.
Caption: Troubleshooting decision tree for a weak Western Blot signal.
Validation & Comparative
A Comparative Analysis of JX401 and SB203580: Efficacy as p38 MAPK Inhibitors
In the landscape of kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) pathway, JX401 and SB203580 have emerged as significant research tools. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Introduction to this compound and SB203580
This compound is a selective inhibitor of the p38α isoform of MAP kinase, identified through an innovative yeast-based in vivo screening system.[1][2] Structurally, it features a 4-benzylpiperidine motif.[1][2] This compound is noted for its cell permeability and reversible inhibitory action.[3]
SB203580 is a well-established and widely used pyridinyl imidazole inhibitor of p38 MAPK.[4] It functions as an ATP-competitive inhibitor, primarily targeting the p38α and p38β isoforms.[4][5] At higher concentrations, SB203580 can also affect other kinases such as Protein Kinase B (PKB/Akt).[4]
Quantitative Efficacy: A Tabular Comparison
The following tables summarize the key quantitative data regarding the inhibitory potency of this compound and SB203580 against p38 MAPK isoforms.
Table 1: In Vitro Inhibitory Potency (IC50)
| Compound | Target Isoform | IC50 Value | Cell Line/Assay Condition |
| This compound | p38α | 32 nM | In vitro kinase assay |
| SB203580 | p38α (SAPK2a) | 50 nM | In vitro kinase assay |
| p38β2 (SAPK2b) | 500 nM | In vitro kinase assay | |
| p38 (general) | 0.3-0.5 µM | THP-1 cells |
Table 2: Selectivity Profile
| Compound | Notes on Selectivity |
| This compound | Does not inhibit the p38γ isoform. |
| SB203580 | Displays 100-500-fold selectivity over LCK, GSK-3β, and PKBα. Does not inhibit p38γ and p38δ isoforms. |
Signaling Pathways and Mechanism of Action
Both this compound and SB203580 exert their effects by inhibiting the p38 MAPK signaling cascade, which plays a crucial role in cellular responses to stress, inflammation, and other external stimuli.
The p38 MAPK pathway is a tiered kinase cascade. It is typically initiated by upstream Mitogen-Activated Protein Kinase Kinases (MKKs), such as MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a variety of downstream substrates, including other kinases like MAPKAPK-2 and transcription factors such as ATF-2, MEF2, and Max, leading to a cellular response.
References
- 1. researchgate.net [researchgate.net]
- 2. SB203580-A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative chemical array screening for p38γ/δ MAPK inhibitors using a single gatekeeper residue difference between p38α/β and p38γ/δ - PMC [pmc.ncbi.nlm.nih.gov]
JX401: A Selective p38α MAPK Inhibitor - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the p38 mitogen-activated protein kinase (MAPK) inhibitor, JX401, with other well-known p38 inhibitors. The focus of this guide is to objectively present the selectivity profile of this compound for its primary target, p38α, supported by available experimental data.
Introduction to p38 MAPK Signaling
The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines. This pathway is integral in regulating cellular processes such as inflammation, cell cycle, cell differentiation, and apoptosis. The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). Among these, p38α is the most extensively studied isoform and is a key mediator in the production of pro-inflammatory cytokines like TNF-α and IL-1β. Its central role in the inflammatory response has made it a prime therapeutic target for a range of inflammatory diseases.
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade.
Comparative Selectivity of p38 MAPK Inhibitors
The following table summarizes the inhibitory potency (IC50 or Kd values) of this compound and other commonly used p38 inhibitors against the four p38 MAPK isoforms. This data is crucial for understanding the selectivity profile of each compound.
| Inhibitor | p38α | p38β | p38γ | p38δ | Reference |
| This compound | 32 nM (IC50) | N/A | >10,000 nM (IC50) | N/A | [1] |
| SB203580 | 300-500 nM (IC50 in cells) | Active | Less Sensitive | Less Sensitive | |
| BIRB 796 | 38 nM (IC50) | 65 nM (IC50) | 200 nM (IC50) | 520 nM (IC50) | |
| VX-702 | 3.7 nM (Kd) | 17 nM (Kd) | N/A | N/A |
N/A: Data not publicly available from the conducted search.
Experimental Workflow for Kinase Selectivity Profiling
The determination of an inhibitor's selectivity is a critical step in drug development. A common method involves screening the compound against a panel of purified kinases and measuring its inhibitory activity.
Caption: Workflow for in vitro kinase inhibition assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
1. Reagents and Materials:
-
Purified recombinant p38 kinases (α, β, γ, δ)
-
Kinase-specific substrate (e.g., ATF2 for p38α)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (this compound) dissolved in Dimethyl Sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well assay plates
-
Multilabel plate reader
2. Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add 2 µL of the diluted this compound solution to the wells of a 384-well plate. Include a positive control (no inhibitor, DMSO only) and a negative control (no kinase).
-
Add 2 µL of the kinase solution (e.g., p38α) to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step process of adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Discussion
The available data indicates that this compound is a potent inhibitor of p38α with an IC50 of 32 nM.[1] Importantly, it displays high selectivity against the p38γ isoform, with no significant inhibition observed at concentrations up to 10 µM.[1] Unfortunately, a complete selectivity profile of this compound against p38β and p38δ is not publicly available.
In comparison, BIRB 796 demonstrates activity against all four p38 isoforms, with a preference for p38α and p38β. VX-702 shows high affinity for both p38α and p38β. SB203580 is also known to inhibit p38α and p38β, but its use in cellular studies requires caution due to potential off-target effects on other kinases.
The discovery of this compound through a novel yeast-based screening system highlights an efficient method for identifying specific kinase inhibitors that are cell-permeable and non-toxic.
Conclusion
This compound is a potent and selective inhibitor of p38α MAPK. Its high selectivity against p38γ suggests a favorable profile for targeted therapeutic applications. Further investigation into its inhibitory activity against p38β and p38δ, as well as a broader kinome screen, would provide a more complete understanding of its selectivity and potential for off-target effects. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and validate the selectivity of this compound in their specific experimental settings.
References
Comparative Analysis of p38 MAPK Isoform Inhibitors: A Guide for Researchers
An Important Clarification on JX401 Activity: Initial interest in this compound's activity on the p38 gamma isoform warrants a significant clarification. Experimental data demonstrates that this compound is a potent and highly selective inhibitor of the p38 alpha (p38α) isoform, with an IC50 value of 32 nM.[1] In contrast, it displays no significant inhibitory activity against the p38 gamma (p38γ) isoform, with a reported IC50 greater than 10,000 nM.[1]
This guide, therefore, corrects this initial premise and provides a broader, more comprehensive comparison of various inhibitors across the four p38 mitogen-activated protein kinase (MAPK) isoforms: p38α, p38β, p38γ, and p38δ. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to select appropriate tools for studying p38 MAPK signaling.
The Landscape of p38 MAPK Inhibition
The p38 MAPK family plays a crucial role in cellular responses to stress, inflammation, and other external stimuli.[2] The four isoforms differ in their tissue distribution and downstream substrates, making isoform-selective inhibition a key goal for therapeutic development and targeted research.[3] Much of the drug discovery effort has focused on p38α, which is considered the primary isoform involved in inflammatory cytokine production.[3][4] This has led to the development of numerous potent p38α-selective inhibitors.
Conversely, developing selective inhibitors for the p38γ and p38δ isoforms has proven more challenging.[5] This is partly due to structural differences in the ATP-binding pocket; p38γ and p38δ possess a bulkier "gatekeeper" residue (methionine) compared to the smaller threonine residue in p38α and p38β, which affects the binding of many common inhibitor scaffolds.[5] As a result, few truly selective p38γ or p38δ inhibitors are commercially available, and many compounds exhibit pan-isoform or mixed activity.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of other notable p38 MAPK inhibitors across the four primary isoforms. This data allows for a direct comparison of their potency and selectivity profiles.
| Inhibitor | p38α (MAPK14) IC50 | p38β (MAPK11) IC50 | p38γ (MAPK12) IC50 | p38δ (MAPK13) IC50 | Selectivity Profile |
| This compound | 32 nM | - | >10,000 nM | - | Highly selective for p38α |
| Doramapimod (BIRB 796) | 38 nM | 65 nM | 200 nM | 520 nM | Pan-p38 inhibitor |
| Neflamapimod (VX-745) | 10 nM | 220 nM | No Inhibition | - | Selective for p38α |
| Pamapimod (R-1503) | 14 nM | 480 nM | No Activity | No Activity | Selective for p38α/β |
| Ralimetinib (LY2228820) | 5.3 nM | 3.2 nM | - | - | Potent p38α/β inhibitor |
| SB203580 (Adezmapimod) | 50 nM | 500 nM | Insensitive | Insensitive | Selective for p38α/β |
| SB239063 | 44 nM | - | No Activity | No Activity | Selective for p38α/β |
| VX-702 | ~10 nM | ~140 nM | - | - | Selective for p38α |
| AMG-548 | Ki = 0.5 nM | Ki = 36 nM | >1000-fold selective | >1000-fold selective | Highly selective for p38α |
Note: IC50 values can vary based on assay conditions. Data is compiled from multiple sources for comparative purposes.[6][7][8][9]
Visualizing Pathways and Protocols
To better understand the context of p38 inhibition, the following diagrams illustrate the canonical p38 signaling pathway and a standard experimental workflow for inhibitor profiling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. What are p38γ inhibitors and how do they work? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
JX401: A Comparative Analysis of In Vitro and In Vivo Efficacy
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of JX401, a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). This compound was identified through a novel yeast-based screening system, a method designed to pinpoint compounds that are not only effective but also capable of crossing biological membranes and are non-toxic.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the available experimental data, methodologies, and its standing relative to other p38α inhibitors.
Mechanism of Action: Targeting the p38α Signaling Pathway
This compound is a potent and reversible inhibitor of p38α, a key enzyme in a signaling cascade that responds to inflammatory cytokines and environmental stresses.[1][3] The p38α pathway plays a crucial role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a significant target for anti-inflammatory therapies.[4] By inhibiting p38α, this compound blocks the downstream signaling that leads to inflammatory responses.
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
In Vitro Efficacy of this compound
The in vitro activity of this compound has been characterized through kinase assays, demonstrating its potency and selectivity for the p38α isoform.
| Compound | Target | IC50 (nM) | Notes |
| This compound | p38α | 32 | Potent and reversible inhibitor.[3] |
| p38γ | >10,000 | Displays high selectivity over the p38γ isoform.[3] |
In Vivo Efficacy of this compound
It is important to note that the primary in vivo evaluation of this compound was conducted using a novel yeast-based screening system, which is designed to identify compounds that are active within a living cell.[1][2] This was supplemented with studies in mammalian cell cultures. As of the latest available information, extensive in vivo efficacy data for this compound in traditional animal models of disease (e.g., rodent models of inflammation or cancer) has not been published.
The yeast-based screen is a significant departure from traditional high-throughput screening. Human p38α expression is toxic to yeast, retarding its growth. The screen identified compounds that could rescue this growth retardation, indicating they were cell-permeable and able to inhibit p38α in a cellular context.[1][2]
Caption: Workflow of the yeast-based screening method used to identify this compound.
Performance in Cellular Models
This compound's activity was further confirmed in a mammalian cell model by assessing its ability to inhibit myoblast differentiation, a process known to be dependent on p38α activity.[1][2]
| Compound | Assay | Result | Toxicity to Mammalian Cells |
| This compound | Myoblast Differentiation | Efficiently and reversibly inhibited differentiation | Not toxic |
| JX162 | Myoblast Differentiation | Not Determined | Not Determined |
| Compound B2 | Myoblast Differentiation | Efficiently inhibited differentiation | Partially toxic |
| Compound F8 | Myoblast Differentiation | Efficiently inhibited differentiation | Not Determined |
Comparison with Other p38α Inhibitors
While direct comparative in vivo data for this compound in animal models is unavailable, it is useful to consider its in vitro potency in the context of other p38α inhibitors that have progressed to clinical development. Many of these compounds have been evaluated in animal models for inflammatory diseases and cancer.
| Compound | IC50 for p38α (nM) | Development Status (selected indications) |
| This compound | 32 | Preclinical |
| VX-745 | 10 | Clinical trials (e.g., for rheumatoid arthritis), development halted due to toxicity.[5] |
| VX-702 | ~4 | Phase II clinical trials for rheumatoid arthritis.[4] |
| BIRB-796 (Doramapimod) | 38 | Phase II clinical trials for various inflammatory conditions.[5] |
| PH-797804 | 26 | Phase II clinical trials; shown to reduce tumor growth in colon tumor xenografts.[5] |
| LY2228820 (Ralimetinib) | 5.3 | Phase I/II clinical trials in advanced cancers.[5] |
This table highlights that this compound's in vitro potency is comparable to that of several p38 inhibitors that have undergone clinical investigation.
Experimental Protocols
In Vitro p38α Kinase Assay
The inhibitory activity of this compound on p38α was determined using a purified recombinant p38α enzyme. The kinase was activated by MKK6, and its activity was measured using GST-ATF2 as a substrate. The assay mixture included the activated p38α, GST-ATF2, ATP, and the test compound (this compound). The level of phosphorylation of GST-ATF2 was quantified to determine the extent of p38α inhibition.[1]
Yeast-Based In Vivo Screening
-
Yeast Strain: Saccharomyces cerevisiae engineered to express human p38α.
-
Principle: Expression of p38α is toxic to yeast, leading to severe growth retardation. The screen identifies compounds that can rescue this growth phenotype.
-
Method: A library of 40,000 small molecules was screened. Yeast cells expressing p38α were grown in 96-well plates, with each well containing a different compound. Cell growth was monitored by measuring the optical density at 600 nm (OD600) over 35 to 45 hours. Compounds that significantly improved yeast growth were selected as primary hits.[1][6]
Myoblast Differentiation Assay
-
Cell Line: C2C12 myoblasts.
-
Principle: p38α activity is essential for the differentiation of myoblasts into myotubes. Inhibition of p38α blocks this process.
-
Method: C2C12 cells were induced to differentiate in the presence or absence of this compound. The extent of differentiation was assessed by observing the formation of multinucleated myotubes. The reversibility of the inhibition was tested by removing the compound from the culture medium.[1]
Conclusion
This compound is a potent and selective p38α inhibitor identified through an innovative yeast-based in vivo screening platform. This approach successfully identified a cell-permeable, non-toxic compound with demonstrated activity in both a yeast model and a mammalian cell differentiation assay.[1][2] Its in vitro potency is comparable to other p38 inhibitors that have advanced to clinical trials.
However, a significant gap in the publicly available data for this compound is the lack of efficacy studies in established animal models of disease. While the cellular data is promising, such studies are critical for validating its therapeutic potential and understanding its pharmacokinetic and pharmacodynamic properties in a whole-animal system. Future research demonstrating the efficacy of this compound in preclinical animal models of inflammatory diseases or cancer will be essential for its continued development as a potential therapeutic agent.
References
- 1. This compound, A p38alpha inhibitor containing a 4-benzylpiperidine motif, identified via a novel screening system in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-class ultralong-target-residence-time p38α inhibitors as a mitosis-targeted therapy for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Non-Toxic Nature of JX401 in Mammalian Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the p38α mitogen-activated protein kinase (MAPK) inhibitor, JX401, with a focus on its reported non-toxic nature in mammalian cells. The p38α signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in a variety of diseases. However, the development of p38α inhibitors has been hampered by toxicity concerns.[1][2] This guide aims to objectively present the available data on this compound in comparison to other p38α inhibitors.
Executive Summary
This compound is a potent and selective inhibitor of p38α MAPK.[3] Discovered through a novel yeast-based screening system, this compound has been reported to be non-toxic and effective in mammalian cells.[3] This contrasts with several other p38α inhibitors that have shown dose-limiting toxicities in clinical trials, most notably hepatotoxicity.[1][2] This guide will delve into the available data to substantiate the non-toxic profile of this compound and compare it with alternative p38α inhibitors.
Data Presentation: this compound vs. Alternative p38α Inhibitors
Due to the limited publicly available quantitative cytotoxicity data for this compound in a variety of mammalian cell lines, this table presents a summary of its reported effects alongside data for other well-characterized p38α inhibitors.
| Compound | Target(s) | Reported Cytotoxicity in Mammalian Cells | Quantitative Data (if available) | Source |
| This compound | p38α | Reported as non-toxic in yeast and mammalian myoblasts.[3] | Specific IC50 values from standard cytotoxicity assays (e.g., MTT, LDH) in common cell lines are not readily available in peer-reviewed literature. | [3] |
| BIRB-796 (Doramapimod) | p38α, p38β, p38γ, p38δ | Showed no obvious cytotoxic effect in multiple cell lines (KB, KBV200, MCF-7, MCF-7/ADR, HEK293/pcDNA3.1, and HEK293/ABCB1) at 10 µM. | >90% cell survival at 10 µM. | |
| SB203580 | p38α/β | Widely used as a research tool. Toxicity can be observed at higher concentrations. | IC50 of 0.3-0.5 μM for inhibition of p38 MAPK in THP-1 cells. | [4] |
| VX-745 | p38α | Failed Phase II clinical trials due to liver toxicity.[1][2] | Not available in provided search results. | [1][2] |
| SCIO-469 (Talmapimod) | p38α | Associated with adverse events in clinical trials, including hepatotoxicity.[1] | Not available in provided search results. | [1] |
Experimental Protocols
To provide a framework for evaluating the cytotoxicity of this compound and other compounds, this section details the methodologies for standard in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and control compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
LDH (Lactate Dehydrogenase) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time to allow the LDH-catalyzed reaction to proceed.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan at a specific wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) and determine the concentration of the compound that causes 50% LDH release (EC50).
Visualizing Key Pathways and Workflows
p38α Signaling Pathway and Inhibition
The following diagram illustrates the canonical p38α MAPK signaling cascade and the point of inhibition by compounds like this compound.
Caption: p38α MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cytotoxicity Assessment
This diagram outlines the general workflow for assessing the in vitro cytotoxicity of a test compound.
Caption: A generalized workflow for in vitro cytotoxicity testing.
Conclusion
The available evidence from its initial discovery suggests that this compound possesses a favorable non-toxic profile, a significant advantage over many other p38α inhibitors that have faced challenges with toxicity in clinical development.[1][2][3] However, to provide a definitive validation of its non-toxic nature in a broader context, further studies generating quantitative cytotoxicity data across a range of standard mammalian cell lines are warranted. Such data would enable a more direct and robust comparison with other p38α inhibitors and would be invaluable for its continued development as a potential therapeutic agent. Researchers are encouraged to perform the standardized cytotoxicity assays outlined in this guide to contribute to a more comprehensive understanding of this compound's safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of JX401's 4-Benzylpiperidine Motif in p38α MAPK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of JX401, a p38α mitogen-activated protein kinase (MAPK) inhibitor characterized by its 4-benzylpiperidine motif. This compound's performance is evaluated against established p38 MAPK inhibitors, SB203580 and BIRB-796, to offer a comprehensive overview of its potential in drug discovery and development. This analysis is based on available preclinical data, highlighting the significance of the 4-benzylpiperidine scaffold in achieving potent and selective p38α inhibition.
Introduction to this compound and its 4-Benzylpiperidine Motif
This compound is a potent and reversible inhibitor of p38α MAPK, identified through a novel yeast-based screening system.[1][2] Structurally, it features a 4-benzylpiperidine motif, a privileged scaffold in medicinal chemistry known for its favorable interactions with various biological targets. The p38 MAPK pathway is a critical regulator of inflammatory responses, making its inhibition a key therapeutic strategy for a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. This compound's emergence from an in vivo screening system suggests it possesses desirable drug-like properties, such as cell permeability and low toxicity at effective concentrations.[1][2]
Comparative Pharmacological Profile
To contextualize the performance of this compound, this guide compares its available in vitro activity with two well-characterized p38 MAPK inhibitors: SB203580, a first-generation ATP-competitive inhibitor, and BIRB-796 (Doramapimod), a highly potent and selective allosteric inhibitor.
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of p38α with a reported half-maximal inhibitory concentration (IC50) of 32 nM.[3] Notably, it exhibits selectivity against other p38 isoforms, showing no activity against p38γ at concentrations up to 10 µM. Information regarding its activity against a broader panel of kinases is not publicly available, which limits a comprehensive assessment of its off-target effects.
In comparison, BIRB-796 displays broad-spectrum inhibition of p38 isoforms with IC50 values of 38 nM, 65 nM, 200 nM, and 520 nM for p38α, p38β, p38γ, and p38δ, respectively.[4] SB203580 is also a potent inhibitor of p38α and p38β. The selectivity of these benchmark inhibitors against a wider range of kinases has been more extensively characterized. For instance, BIRB-796 shows weak inhibition against a panel of other kinases like ERK-1, SYK, and IKK2.[4][5]
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity Notes |
| This compound | p38α | 32 | No activity against p38γ at >10 µM. Broader kinase selectivity profile not available. |
| SB203580 | p38α | Varies by study (typically low nM) | Also inhibits p38β. |
| BIRB-796 | p38α | 38 | Pan-p38 inhibitor (p38β: 65 nM, p38γ: 200 nM, p38δ: 520 nM). Weak inhibition of other kinases. |
Note: Data for this compound is limited. Further kinase panel screening is required for a complete selectivity profile.
Pharmacokinetics and In Vivo Efficacy
Comprehensive pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and in vivo efficacy data for this compound are not currently available in the public domain. This represents a significant data gap in directly comparing its therapeutic potential against the benchmark compounds.
For the comparators, extensive preclinical data is available. SB203580 exhibits moderate to high clearance and variable oral bioavailability across different species (3-48% in rodents, 32-78% in non-rodents).[6] In vivo studies have demonstrated its efficacy in animal models of inflammatory diseases.[7]
BIRB-796 has shown good pharmacokinetic properties, including oral bioavailability in mice.[5] It has demonstrated significant in vivo efficacy, inhibiting TNF-α production in LPS-stimulated mice and showing therapeutic effects in a mouse model of collagen-induced arthritis.[1][5]
Table 2: Comparative Pharmacokinetic and In Vivo Efficacy Data
| Compound | Key Pharmacokinetic Parameters | In Vivo Efficacy Highlights |
| This compound | Data not available | Data not available |
| SB203580 | Moderate to high clearance, variable oral bioavailability (3-78%) across species.[6] | Reduces atherosclerotic lesion size in ApoE(-/-) mice.[7] |
| BIRB-796 | Good oral pharmacokinetic performance in mice.[5] | Inhibits 84% of TNF-α in LPS-stimulated mice; effective in a mouse model of collagen-induced arthritis.[1][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
p38α Kinase Assay (Biochemical)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the p38α kinase.
Materials:
-
Recombinant active p38α enzyme
-
Kinase buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20)
-
ATP solution
-
Substrate (e.g., ATF-2/GST fusion protein)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagents (e.g., phospho-specific antibody, secondary antibody conjugates for detection)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the test compound, p38α enzyme, and kinase buffer.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as ELISA, TR-FRET (e.g., LANCE), or radiometric assay.[8][9][10]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Murine Collagen-Induced Arthritis Model
This model is used to evaluate the anti-inflammatory efficacy of compounds in a preclinical model of rheumatoid arthritis.
Procedure:
-
Induce arthritis in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen emulsified in complete Freund's adjuvant.
-
Administer a booster injection of type II collagen after a set period (e.g., 21 days).
-
Once arthritis develops, randomly assign mice to treatment groups (vehicle control, test compound, positive control like BIRB-796).
-
Administer the test compounds daily via a suitable route (e.g., oral gavage).
-
Monitor the severity of arthritis regularly by scoring clinical signs such as paw swelling, erythema, and joint stiffness.
-
At the end of the study, collect tissues for histological analysis to assess joint damage, inflammation, and cartilage destruction.
-
Measure relevant biomarkers, such as cytokine levels (e.g., TNF-α, IL-6) in plasma or joint tissue.
-
Compare the treatment groups to the vehicle control to determine the efficacy of the test compound.
Visualizing the Mechanism and Workflow
p38 MAPK Signaling Pathway
The following diagram illustrates the central role of p38 MAPK in cellular signaling cascades, leading to inflammatory responses. Inhibition of p38α by compounds like this compound blocks the downstream phosphorylation of various substrates, thereby mitigating inflammation.
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical characterization of a novel p38 MAPK inhibitor like this compound.
Caption: A generalized workflow for the preclinical evaluation of a p38 MAPK inhibitor.
Conclusion
This compound, with its 4-benzylpiperidine motif, represents a promising scaffold for the development of potent and selective p38α MAPK inhibitors. Its in vitro potency is comparable to established inhibitors, and its discovery through an in vivo screen suggests favorable cell permeability and a good initial safety profile. However, a comprehensive comparative analysis is currently hampered by the lack of publicly available data on its broad kinase selectivity, pharmacokinetics, and in vivo efficacy.
Further investigation into these aspects is critical to fully elucidate the therapeutic potential of this compound and the broader utility of the 4-benzylpiperidine motif in designing next-generation p38 MAPK inhibitors. The data presented for the benchmark compounds, SB203580 and BIRB-796, provide a clear roadmap for the necessary future studies to robustly evaluate this compound's clinical promise. Researchers in the field are encouraged to pursue these investigations to build upon the promising initial findings for this compound.
References
- 1. This compound, A p38alpha inhibitor containing a 4-benzylpiperidine motif, identified via a novel screening system in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p38 alpha Kinase Enzyme System [worldwide.promega.com]
- 3. dovepress.com [dovepress.com]
- 4. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical pharmacokinetics of SB-203580, a potent inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of JX-401
For laboratory professionals engaged in drug development and scientific research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This document provides detailed procedural guidance for the safe disposal of JX-401, a potent and reversible p38α inhibitor. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.
JX-401 Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of JX-401 is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Name | 1-[2-Methoxy-4-(methylthio)benzoyl]-4-(phenylmethyl)piperidine |
| CAS Number | 349087-34-9 |
| Molecular Formula | C₂₁H₂₅NO₂S |
| Molecular Weight | 355.49 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
| Storage Temperature | Store at room temperature |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific hazard classification for JX-401 is not detailed in readily available safety data sheets, it is prudent to treat this research compound with a high degree of caution. The toxicological properties have not been fully investigated. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling JX-401.
Recommended Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: A laboratory coat should be worn.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, a NIOSH-approved respirator is recommended.
JX-401 Disposal Workflow
The proper disposal of JX-401, like any chemical waste, must follow a structured and compliant workflow to ensure safety and environmental protection. The following diagram illustrates the step-by-step process for the disposal of JX-401 waste.
Figure 1: JX-401 Disposal Workflow
Detailed Experimental Protocols for Disposal
The following step-by-step procedures provide detailed guidance for the disposal of JX-401 waste. These protocols are designed to be followed by trained laboratory personnel.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with JX-401, including unused compound, contaminated labware (e.g., pipette tips, vials), and absorbent materials from spill clean-ups, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix JX-401 waste with other incompatible chemical waste streams.
-
-
Liquid Waste:
-
Collect solutions containing JX-401 in a separate, sealed, and properly labeled hazardous waste container.
-
The container should be made of a material compatible with the solvent used (e.g., if dissolved in DMSO, use a compatible container).
-
Avoid overfilling the container; leave adequate headspace.
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "JX-401 (1-[2-Methoxy-4-(methylthio)benzoyl]-4-(phenylmethyl)piperidine)"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazards associated with the waste (e.g., "Caution: Research Chemical - Toxicological Properties Unknown").
-
3. Storage of Hazardous Waste:
-
Store the labeled hazardous waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
4. Final Disposal:
-
The disposal of JX-401 waste must be carried out by a licensed and certified hazardous waste disposal contractor.
-
Do not attempt to dispose of JX-401 waste via standard laboratory drains or as general solid waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Complete all necessary waste manifest documentation provided by the disposal contractor and retain copies for your records.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of JX-401, thereby protecting themselves, their colleagues, and the environment.
Safety and Handling Information for JX401 Not Applicable
Initial searches for safety and handling information, including personal protective equipment (PPE) and disposal guidelines for "JX401," have revealed that this identifier does not correspond to a chemical substance. Instead, this compound is the model number for a Sony stereo tuner.[1][2][3]
Consequently, the requested content regarding essential safety and logistical information, operational and disposal plans, and detailed experimental protocols for a chemical substance cannot be provided. The core requirements of the prompt, which are predicated on this compound being a chemical used by researchers, scientists, and drug development professionals, are not applicable to this electronic device.
There is no data available on chemical properties, handling procedures, or safety precautions for the Sony ST-JX401, as it is a consumer electronics product.[1][2][3] Therefore, the creation of data tables for PPE, detailed experimental methodologies, and diagrams for signaling pathways or experimental workflows is not possible.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
